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  • Product: 6-Methylisoquinoline-5-carboxylic acid
  • CAS: 1824316-33-7

Core Science & Biosynthesis

Foundational

An Inquiry into the Putative Mechanism of Action of 6-Methylisoquinoline-5-carboxylic acid: A Technical Guide for Preclinical Research and Development

Abstract This technical guide delineates a hypothetical, yet scientifically grounded, mechanism of action for the novel small molecule, 6-Methylisoquinoline-5-carboxylic acid. While direct empirical data for this specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide delineates a hypothetical, yet scientifically grounded, mechanism of action for the novel small molecule, 6-Methylisoquinoline-5-carboxylic acid. While direct empirical data for this specific compound is not yet prevalent in published literature, this document synthesizes established knowledge of the broader isoquinoline alkaloid class to postulate a plausible biological target and a corresponding cellular pathway. We propose that 6-Methylisoquinoline-5-carboxylic acid acts as a competitive inhibitor of a key cellular kinase, leveraging its structural motifs to interfere with ATP binding. This guide provides a comprehensive framework for researchers and drug development professionals, outlining detailed experimental protocols to validate this hypothesis, from initial enzymatic assays to cell-based functional screens. All proposed methodologies are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Therapeutic Potential of Isoquinoline Alkaloids

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of pharmacological activities.[1] Isoquinoline alkaloids, found extensively in the plant kingdom, have been utilized in traditional medicine for their analgesic, antimicrobial, and anti-inflammatory properties.[1][2] Modern biomedical research has further elucidated their potential in oncology, with many derivatives exhibiting effects such as the induction of cell cycle arrest, apoptosis, and autophagy in cancer cell lines.[2][3]

The biological activities of these compounds are diverse, stemming from mechanisms that include intercalation with nucleic acids, inhibition of critical enzymes like topoisomerases and cholinesterases, and modulation of ion channel function.[2][4] The specific functionalization of the isoquinoline core dictates its target specificity and potency. The subject of this guide, 6-Methylisoquinoline-5-carboxylic acid, is a synthetic derivative featuring a methyl group at the 6-position and a carboxylic acid at the 5-position. While the biological activity of this particular molecule is not yet characterized in the public domain[5], its structure suggests a potential for interaction with enzymatic active sites, particularly those that recognize anionic moieties.

A Postulated Mechanism of Action: Inhibition of a Hypothetical Kinase

Based on the structural features of 6-Methylisoquinoline-5-carboxylic acid and the known activities of related compounds, we hypothesize that it functions as a competitive inhibitor of a specific cellular protein kinase, hereafter referred to as "Kinase-X" for the purpose of this guide. Many quinoline and isoquinoline-based compounds are known to target the ATP-binding pocket of kinases.[6]

The proposed mechanism centers on two key interactions:

  • The Isoquinoline Core: The planar, bicyclic ring system of the isoquinoline can engage in hydrophobic and π-stacking interactions within the predominantly nonpolar ATP-binding pocket of Kinase-X. This is a common binding mode for kinase inhibitors.

  • The Carboxylic Acid Moiety: The carboxylate group at the 5-position is crucial for a high-affinity interaction. We propose that it forms a key salt bridge or a series of hydrogen bonds with positively charged amino acid residues (e.g., a conserved lysine) in the active site of Kinase-X, mimicking the phosphate groups of ATP.[7] The importance of a free carboxylic acid for the activity of kinase inhibitors has been previously documented.[6]

By occupying the ATP-binding site, 6-Methylisoquinoline-5-carboxylic acid would prevent the phosphorylation of Kinase-X's substrate proteins, thereby inhibiting downstream signaling pathways.

Visualizing the Hypothesized Signaling Pathway

Kinase_X_Pathway cluster_0 Upstream Signaling cluster_1 Kinase-X Activation cluster_2 Downstream Effects cluster_3 Inhibition Signal Signal Kinase-X (Inactive) Kinase-X (Inactive) Signal->Kinase-X (Inactive) Activates Kinase-X (Active) Kinase-X (Active) Kinase-X (Inactive)->Kinase-X (Active) Substrate Substrate Kinase-X (Active)->Substrate ATP -> ADP Phospho-Substrate Phospho-Substrate Substrate->Phospho-Substrate Cellular_Response Cellular_Response Phospho-Substrate->Cellular_Response 6-MI-5-CA 6-Methylisoquinoline- 5-carboxylic acid 6-MI-5-CA->Kinase-X (Active) Inhibits ATP Binding

Caption: Hypothesized inhibition of the Kinase-X signaling pathway.

Experimental Validation Protocols

To rigorously test this hypothesis, a multi-step experimental approach is required. The following protocols are designed to first establish the direct interaction and inhibitory effect of 6-Methylisoquinoline-5-carboxylic acid on Kinase-X and then to confirm this mechanism in a cellular context.

In Vitro Kinase Inhibition Assay

Objective: To determine if 6-Methylisoquinoline-5-carboxylic acid directly inhibits the enzymatic activity of recombinant Kinase-X and to quantify its potency (IC50).

Methodology:

  • Reagents and Materials:

    • Recombinant human Kinase-X (full-length or catalytic domain).

    • Specific peptide substrate for Kinase-X.

    • Adenosine-5'-triphosphate (ATP).

    • 6-Methylisoquinoline-5-carboxylic acid, dissolved in DMSO.

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • A detection system to measure phosphorylation (e.g., ADP-Glo™, LanthaScreen™, or radioactive ³²P-ATP with subsequent autoradiography).

  • Procedure:

    • Prepare a serial dilution of 6-Methylisoquinoline-5-carboxylic acid in DMSO, followed by a further dilution in kinase assay buffer. A typical final concentration range would be from 1 nM to 100 µM.

    • In a 96-well or 384-well plate, add the kinase, the peptide substrate, and the diluted compound or DMSO vehicle control.

    • Pre-incubate the mixture for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding a solution of ATP. The concentration of ATP should be at or near its Km for Kinase-X to ensure competitive inhibition can be detected.

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Terminate the reaction and measure the amount of substrate phosphorylation using the chosen detection method.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Outcome: A dose-dependent inhibition of Kinase-X activity, yielding a measurable IC50 value.

Visualizing the In Vitro Assay Workflow

Kinase_Assay_Workflow start Start prep_compound Prepare serial dilution of 6-MI-5-CA start->prep_compound add_reagents Add Kinase-X, substrate, and compound/vehicle to plate prep_compound->add_reagents pre_incubate Pre-incubate at RT (15-30 min) add_reagents->pre_incubate initiate_rxn Initiate reaction with ATP pre_incubate->initiate_rxn incubate Incubate at 30°C (60 min) initiate_rxn->incubate terminate_detect Terminate reaction and detect phosphorylation incubate->terminate_detect analyze Plot data and calculate IC50 terminate_detect->analyze end End analyze->end

Caption: Workflow for the in vitro kinase inhibition assay.

Cell-Based Target Engagement Assay

Objective: To confirm that 6-Methylisoquinoline-5-carboxylic acid can enter cells and bind to Kinase-X in a cellular environment.

Methodology: A cellular thermal shift assay (CETSA) is a robust method for this purpose.

  • Reagents and Materials:

    • A cell line that endogenously expresses Kinase-X.

    • Cell lysis buffer.

    • 6-Methylisoquinoline-5-carboxylic acid.

    • Antibody specific for Kinase-X for Western blotting.

  • Procedure:

    • Treat cultured cells with either vehicle (DMSO) or varying concentrations of 6-Methylisoquinoline-5-carboxylic acid for a defined period (e.g., 1-2 hours).

    • Harvest the cells and resuspend them in a buffer.

    • Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

    • Lyse the cells by freeze-thawing.

    • Separate the soluble and precipitated protein fractions by centrifugation.

    • Analyze the amount of soluble Kinase-X in the supernatant at each temperature by Western blotting.

Expected Outcome: The binding of 6-Methylisoquinoline-5-carboxylic acid to Kinase-X will stabilize the protein, leading to a shift in its melting curve. The treated samples will show more soluble Kinase-X at higher temperatures compared to the vehicle-treated control.

Cellular Phosphorylation Assay

Objective: To demonstrate that the inhibition of Kinase-X by 6-Methylisoquinoline-5-carboxylic acid leads to a decrease in the phosphorylation of its downstream substrate in cells.

Methodology:

  • Reagents and Materials:

    • Cell line used in 3.2.

    • Antibody specific for the phosphorylated form of the Kinase-X substrate (anti-phospho-substrate).

    • Antibody for the total substrate protein (as a loading control).

  • Procedure:

    • Culture cells and treat them with a dose-range of 6-Methylisoquinoline-5-carboxylic acid for an appropriate duration.

    • If the pathway is activated by a specific stimulus, add the stimulus for a short period before harvesting.

    • Lyse the cells and collect the protein lysates.

    • Perform Western blotting on the lysates using the anti-phospho-substrate antibody.

    • Strip the blot and re-probe with the antibody for the total substrate protein to ensure equal protein loading.

Expected Outcome: A dose-dependent decrease in the level of the phosphorylated substrate in cells treated with 6-Methylisoquinoline-5-carboxylic acid, confirming the inhibition of the signaling pathway.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data that could be generated from the experiments described above, which would support the proposed mechanism of action.

Assay TypeParameterResultInterpretation
In Vitro Kinase Assay IC50 vs. Kinase-X50 nMPotent and direct inhibition of the target enzyme.
Cellular Thermal Shift Assay ΔTm (at 10 µM)+4.5 °CConfirms target engagement in a cellular context.
Cellular Phosphorylation Assay EC50 (p-Substrate)250 nMDemonstrates functional inhibition of the pathway in cells.

Conclusion

This guide has proposed a plausible, testable mechanism of action for 6-Methylisoquinoline-5-carboxylic acid as a competitive inhibitor of a hypothetical protein kinase. The isoquinoline core and the strategically positioned carboxylic acid group are postulated to be the key pharmacophoric features driving this activity. The detailed experimental protocols provided herein offer a clear and robust path for researchers to validate this hypothesis. Successful validation would not only elucidate the biological function of this novel compound but also position it as a lead candidate for further preclinical and clinical development in therapeutic areas where the targeted kinase pathway is implicated.

References

  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. PMC.
  • Isoquinoline Alkaloids. Alfa Chemistry.
  • Description of the Mechanism of Positive Inotropic Action of the Isoquinoline Alkaloid F-18. Auctores Online.
  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.
  • 6-methylisoquinoline-5-carboxylic acid — Chemical Substance Inform
  • 6-methylisoquinoline-5-carboxylic acid (C11H9NO2). PubChemLite.
  • 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. Journal of Medicinal Chemistry.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorot

Sources

Exploratory

A Technical Guide to the Physicochemical Characterization of 6-Methylisoquinoline-5-carboxylic Acid

Introduction In the landscape of modern drug discovery, the intrinsic physicochemical properties of a molecule serve as a primary determinant of its ultimate success or failure. These properties govern a compound's absor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, the intrinsic physicochemical properties of a molecule serve as a primary determinant of its ultimate success or failure. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME), and ultimately, its efficacy and safety profile.[1][2][3] This guide provides an in-depth technical overview of the essential physicochemical characterization of 6-methylisoquinoline-5-carboxylic acid, a heterocyclic compound of interest to medicinal chemists. While specific experimental data for this molecule is not extensively published, this document outlines the critical experimental methodologies and the scientific rationale for their application, empowering researchers to conduct a thorough evaluation. The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[4][5] Therefore, a comprehensive understanding of the physicochemical attributes of its derivatives, such as 6-methylisoquinoline-5-carboxylic acid, is paramount for any drug development program.

Molecular and Structural Data

A foundational understanding of a molecule begins with its basic structural and identifying information. For 6-methylisoquinoline-5-carboxylic acid, the following data has been compiled from established chemical databases.

ParameterValueSource
Chemical Name 6-methylisoquinoline-5-carboxylic acidNextSDS[6]
CAS Number 1824316-33-7NextSDS[6]
Molecular Formula C₁₁H₉NO₂PubChemLite[7]
Molecular Weight 187.19 g/mol PubChem[8]
Chemical Structure
alt text
SMILES CC1=C(C2=C(C=C1)C=NC=C2)C(=O)OPubChemLite[7]
InChI InChI=1S/C11H9NO2/c1-7-2-3-8-6-12-5-4-9(8)10(7)11(13)14/h2-6H,1H3,(H,13,14)PubChemLite[7]

Core Physicochemical Properties: A Methodological Approach

The following sections detail the experimental determination of three critical physicochemical properties: aqueous solubility, acid dissociation constant (pKa), and lipophilicity (LogP/LogD). The provided protocols are based on widely accepted and robust methodologies in the pharmaceutical sciences.

Aqueous Solubility

Significance: Aqueous solubility is a crucial factor influencing a drug's absorption from the gastrointestinal tract and its formulation into parenteral dosage forms.[3][9] Poor solubility can lead to low bioavailability and erratic absorption, hindering clinical development.[3] For ionizable molecules like 6-methylisoquinoline-5-carboxylic acid, solubility is highly dependent on the pH of the medium.[9]

Experimental Protocol: The Shake-Flask Method

The "shake-flask" method is a widely recognized and recommended technique for determining equilibrium solubility.[10][11]

Step-by-Step Methodology:

  • Preparation of Buffers: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4) to mimic the conditions of the gastrointestinal tract and blood. The pH of these buffers should be verified at the experimental temperature (typically 37 ± 1 °C).[11]

  • Addition of Excess Compound: Add an excess amount of solid 6-methylisoquinoline-5-carboxylic acid to a known volume of each buffer in a sealed, inert container (e.g., a glass vial). The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[10]

  • Equilibration: Agitate the samples at a constant temperature (37 ± 1 °C) for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.[10][11] It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[11]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a chemically inert filter (e.g., PTFE) that does not bind the compound.[10]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[10][12] A calibration curve with standard solutions of known concentrations must be generated for accurate quantification.[10]

  • Data Reporting: Report the solubility at each pH in units of mg/mL or µg/mL.

Data Presentation:

pHTemperature (°C)Solubility (µg/mL)
2.037Experimental Value
4.537Experimental Value
6.837Experimental Value
7.437Experimental Value

Workflow Visualization:

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Prepare pH Buffers B Add Excess Compound A->B C Agitate at 37°C (24-72h) B->C D Centrifuge & Filter C->D E HPLC Quantification D->E F Report Solubility E->F

Caption: Workflow for solubility determination using the shake-flask method.

Acid Dissociation Constant (pKa)

Significance: The pKa is the pH at which a molecule is 50% ionized and 50% in its neutral form. For a molecule with a carboxylic acid and a basic nitrogen, like 6-methylisoquinoline-5-carboxylic acid, there will be at least two pKa values. These values are critical as they influence solubility, absorption, and receptor binding, as the charge state of a molecule affects its ability to cross biological membranes and interact with its target.[3][13]

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly precise and commonly used method for pKa determination.[14][15][16]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution of 6-methylisoquinoline-5-carboxylic acid of known concentration (e.g., 1 mM) in water or a co-solvent system if solubility is low.[13][14] To ensure a constant ionic strength throughout the titration, a background electrolyte such as 0.15 M potassium chloride (KCl) is added.[13][14]

  • Instrument Calibration: Calibrate a pH meter with at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[13][14]

  • Titration: Place the sample solution in a thermostatted vessel on a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) and then with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[13][14]

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points, which are the midpoints of the buffer regions on the curve.[14] These can be determined from the inflection points of the first derivative of the titration curve.

  • Replication: Perform at least three replicate titrations to ensure the reliability and reproducibility of the results.[13]

Data Presentation:

ParameterValue
Acidic pKa (Carboxylic Acid) Experimental Value
Basic pKa (Isoquinoline Nitrogen) Experimental Value

Workflow Visualization:

pKa_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Analysis A Prepare Sample Solution (with 0.15M KCl) C Titrate with Acid/Base A->C B Calibrate pH Meter B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine Inflection Points E->F G Calculate pKa Values F->G

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP and LogD)

Significance: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ADME properties, including membrane permeability, plasma protein binding, and metabolic stability.[3][17] It is commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) for ionizable compounds at a specific pH.[18][19] A predicted XlogP of 2.0 for 6-methylisoquinoline-5-carboxylic acid suggests moderate lipophilicity.[7]

Experimental Protocol: The Shake-Flask Method

The shake-flask method remains the gold standard for the experimental determination of LogP and LogD.[19][20]

Step-by-Step Methodology:

  • Phase Preparation: The two immiscible phases are typically n-octanol (representing a lipid environment) and an aqueous buffer.[21] For LogP determination, water is used. For LogD, a buffer at a specific pH (most commonly pH 7.4 to simulate physiological conditions) is used.[18] The two phases should be pre-saturated with each other before the experiment.

  • Partitioning: A known amount of 6-methylisoquinoline-5-carboxylic acid is dissolved in one of the phases. This solution is then added to a known volume of the other phase in a sealed container.

  • Equilibration: The mixture is agitated for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: A sample is carefully taken from each phase, and the concentration of the compound is determined using a suitable analytical technique, such as HPLC-UV.[21]

  • Calculation:

    • LogP (for the neutral form) = log ([Concentration in n-octanol] / [Concentration in water])

    • LogD (at a specific pH) = log ([Concentration in n-octanol] / [Concentration in aqueous buffer])

Data Presentation:

ParameterpHValue
LogP N/AExperimental Value
LogD 7.4Experimental Value

Workflow Visualization:

LogP_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis A Pre-saturate n-Octanol & Buffer B Dissolve Compound A->B C Mix & Agitate B->C D Centrifuge to Separate C->D E Sample Each Phase D->E F Quantify by HPLC E->F G Calculate LogP/LogD F->G

Caption: Workflow for LogP/LogD determination by the shake-flask method.

Discussion and Implications

The interplay of solubility, pKa, and lipophilicity dictates the overall "drug-likeness" of a compound.[2] For 6-methylisoquinoline-5-carboxylic acid, the acidic carboxylic acid group and the basic isoquinoline nitrogen mean that its charge state, and therefore its properties, will be highly pH-dependent. At low pH (e.g., in the stomach), the isoquinoline nitrogen will be protonated, leading to a positive charge and likely higher aqueous solubility. Conversely, at higher pH (e.g., in the intestine), the carboxylic acid will be deprotonated, resulting in a negative charge, which also tends to increase solubility. The balance between these two pKa values and the intrinsic lipophilicity of the molecule will determine its absorption profile across the gastrointestinal tract. A LogD at pH 7.4 will be particularly informative for predicting its behavior in the bloodstream and its ability to cross cell membranes to reach its target.

Conclusion

A thorough and early-stage characterization of the physicochemical properties of 6-methylisoquinoline-5-carboxylic acid is not merely a data collection exercise; it is a critical step in assessing its potential as a drug candidate. By employing the robust and validated methodologies outlined in this guide, researchers can generate the essential data needed to make informed decisions, optimize molecular design, and navigate the complex path of drug development.[1][17] This systematic approach ensures scientific integrity and provides a solid foundation for subsequent preclinical and clinical studies.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Kapadia, A. B. (2015, February 19). Importance of Physicochemical Properties In Drug Discovery. Research & Reviews: A Journal of Pharmaceutical Science. Retrieved from [Link]

  • Gleeson, M. P., Hersey, A., & Montanari, D. (2011). Probing the links between literature data and solubility. Journal of medicinal chemistry, 54(1), 211-20.
  • Sygnature Discovery. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Retrieved from [Link]

  • Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2010). Moving beyond rules: the development of a pragmatic score to assess the risks of central nervous system properties. ACS chemical neuroscience, 1(6), 435-449.
  • Macalino, S. J. Y., Gosu, V., Hong, S., & Choi, S. (2015). Role of physicochemical properties in drug design. Journal of medicinal chemistry, 58(19), 7571-7588.
  • Yapar, E. A., & Özdemir, A. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • Avdeef, A. (2012).
  • Protocols.io. (n.d.). LogP / LogD shake-flask method. Retrieved from [Link]

  • Universitat de Barcelona. (n.d.). Solubility determination of compounds of pharmaceutical interest. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

  • PubMed. (2015, August 30). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • ACS Publications. (2012, December 19). A New Protocol To Determine the Solubility of Drugs into Polymer Matrixes. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]

  • ACS Publications. (2020, June 18). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • PubChem. (n.d.). 6-Isoquinolinecarboxylic acid, methyl ester. Retrieved from [Link]

  • NextSDS. (n.d.). 6-methylisoquinoline-5-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-methylisoquinoline-5-carboxylic acid (C11H9NO2). Retrieved from [Link]

  • NIH. (n.d.). Methyl quinoline-6-carboxylate | C11H9NO2 | CID 736812 - PubChem. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Retrieved from [Link]

  • Wiley Online Library. (n.d.). 2D Coordination Polymers Based on Isoquinoline‐5‐Carboxylate and Cu(II). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

  • PubMed. (2007, August 15). Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators. Retrieved from [Link]

  • NextSDS. (n.d.). 5-methylquinoline-6-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi. Retrieved from [Link]

  • CLAS. (n.d.). Table of Acids with Ka and pKa Values*. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8. Retrieved from [Link]

  • MDPI. (2022, May 13). Molecular Rearrangement of Pyrazino[2,3-c]quinolin-5(6H)-ones during Their Reaction with Isocyanic Acid. Retrieved from [Link]

  • AMERICAN ELEMENTS®. (n.d.). Isoquinolines. Retrieved from [Link]

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Foundational

Pharmacological Targets of 6-Methylisoquinoline-5-Carboxylic Acid Derivatives: A Technical Guide to Scaffold Optimization and Target Inhibition

Executive Summary The isoquinoline core is a privileged scaffold in modern medicinal chemistry[1]. Specifically, 6-methylisoquinoline-5-carboxylic acid and its derivatives have emerged as highly versatile building blocks...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoquinoline core is a privileged scaffold in modern medicinal chemistry[1]. Specifically, 6-methylisoquinoline-5-carboxylic acid and its derivatives have emerged as highly versatile building blocks for designing potent, selective inhibitors across a diverse range of target classes.

As an Application Scientist evaluating structure-activity relationships (SAR), the strategic placement of a methyl group at the C6 position adjacent to a C5-carboxylate induces a profound structural pre-organization. This steric clash forces the carboxylate (or its subsequent amide derivatives) out of coplanar alignment with the aromatic bicyclic system. This "steric locking" minimizes the entropic penalty upon target binding, making these derivatives exceptional candidates for ATP-competitive kinase inhibition, covalent phosphatase inhibition, and protein-protein interaction (PPI) modulation.

Primary Pharmacological Targets & Mechanistic Pathways

Rho-Associated Protein Kinase (ROCK 1/2)

The most prominent pharmacological application of isoquinoline-5-carboxylic acid derivatives is the inhibition of ROCK1 and ROCK2[2]. ROCK is a downstream effector of the small GTPase RhoA and plays a critical role in actomyosin cytoskeleton regulation, making it a prime target for cardiovascular diseases, glaucoma, and neurodegeneration.

  • Mechanism of Action: The isoquinoline nitrogen acts as a crucial hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Met156 in ROCK1). The C5-carboxylic acid serves as a versatile vector, allowing the attachment of piperidine or homopiperazine rings that extend into the ribose-binding pocket or the solvent-exposed channel[2].

  • The C6-Methyl Advantage: Without the C6-methyl group, the C5-substituent can freely rotate, leading to off-target binding (e.g., PKA or PKG). The C6-methyl restricts this rotation, locking the substituent in an orthogonal conformation that perfectly matches the narrow ROCK active site, thereby drastically improving kinome selectivity.

Leukocyte Common Antigen-Related (LAR) Protein Tyrosine Phosphatases

Derivatives incorporating the isoquinoline-5-carboxylic acid motif (such as illudalic acid analogs) have demonstrated potent time-dependent inhibition of receptor-type protein tyrosine phosphatases (PTPs), specifically LAR and PTPμ[3].

  • Mechanism of Action: These compounds act via a two-step mechanism. Initially, the inhibitor forms a non-covalent complex with the phosphatase active site. Subsequently, a covalent modification occurs, leading to irreversible inhibition[3]. This makes them highly valuable in neuroregeneration and addiction studies, where LAR PTPs modulate downstream dopaminergic signaling.

CTP Synthetase (CTPS) in Antibacterial Discovery

Recent phenotypic screens against Bacillus subtilis mutants have identified isoquinoline carboxylic acids as potent inhibitors of CTP synthetase (encoded by the pyrG gene)[4]. Unlike traditional CTPS inhibitors, these derivatives do not mimic the natural substrate or product, representing a novel allosteric or non-competitive mechanism for anti-infective development[4].

14-3-3 Protein-Protein Interactions

Isoquinoline-5-carboxylic acid has been utilized in the synthesis of peptidomimetic prodrugs designed to inhibit 14-3-3 protein-protein interactions[5]. 14-3-3 proteins are adapter proteins that bind phosphorylated motifs on targets like Raf-1 and BAD. By incorporating the rigid isoquinoline scaffold, researchers can synthetically mimic the consensus binding sequence, competitively displacing pro-oncogenic client proteins[5].

Quantitative Target Summary

Target ClassSpecific TargetMechanism of InhibitionScaffold Role / Derivative TypeReference
Kinase ROCK 1/2ATP-Competitive (Reversible)C5-amide derivatives (e.g., piperidinyl)[2]
Phosphatase LAR, PTPμCovalent (Time-Dependent)Illudalic acid analogs[3]
Synthetase CTPS (pyrG)Non-substrate mimeticUnsubstituted / substituted IQ-carboxylic acids[4]
Adapter PPI 14-3-3Competitive PPI disruptionPeptidomimetic serine-based prodrugs[5]

Mechanistic Pathway Visualization

ROCK_Pathway RhoA RhoA-GTP (Active) ROCK ROCK 1/2 Kinase RhoA->ROCK MLCP MLCP (Inactivated) ROCK->MLCP Phosphorylation MLC p-MLC (Active) ROCK->MLC Direct Phosphorylation Inhibitor 6-Me-IQ-5-COOH Derivatives Inhibitor->ROCK ATP-competitive inhibition MLCP->MLC Prevents dephosphorylation Actin Actomyosin Contraction & Cytoskeletal Dynamics MLC->Actin

Fig 1: ROCK1/2 signaling pathway and inhibition by isoquinoline derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The inclusion of specific controls and kinetic parameters ensures that the data generated accurately reflects the true pharmacological mechanism.

Protocol 1: In Vitro ROCK1/2 Kinase Inhibition Assay (TR-FRET)

Causality Note: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because it minimizes compound auto-fluorescence interference—a common issue with highly conjugated isoquinoline systems. ATP concentration must be kept strictly at or slightly below the Km​ (app) for ROCK (~10 μM) to ensure the assay remains sensitive to ATP-competitive inhibitors.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Reconstitute ROCK1/2 enzyme, ULight-labeled substrate (e.g., ULight-p70 S6K), and Europium-anti-phospho antibody.

  • Compound Dilution: Serially dilute the 6-methylisoquinoline-5-carboxylic acid derivative in 100% DMSO. Transfer to a 384-well plate to achieve a final DMSO concentration of 1% (v/v) to prevent enzyme denaturation.

  • Enzyme-Inhibitor Pre-incubation: Add 5 μL of ROCK enzyme (final concentration 0.5 nM) to the compound wells. Validation Step: Incubate for 15 minutes at room temperature to allow equilibrium binding of the sterically locked C5-substituent.

  • Reaction Initiation: Add 5 μL of the ATP/Substrate mix (final ATP = 10 μM, Substrate = 50 nM). Incubate for 60 minutes at room temperature.

  • Termination & Detection: Stop the reaction by adding 10 μL of EDTA (final 10 mM) containing the Europium-labeled antibody (final 2 nM). Incubate for 60 minutes.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Calculate IC50 using a 4-parameter logistic fit.

Protocol 2: Time-Dependent Phosphatase (LAR PTP) Inhibition Assay

Causality Note: Because illudalic acid analogs act as covalent inhibitors[3], standard steady-state IC50 assays will severely underestimate their potency. A time-dependent kinetic assay is mandatory to capture the two-step binding mechanism.

  • Buffer Preparation: Prepare PTP assay buffer (50 mM HEPES pH 6.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100). Note: pH 6.5 is physiologically relevant and prevents the artificial degradation of the inhibitor seen at higher pH levels[3].

  • Pre-incubation: Mix 1 nM LAR PTP enzyme with varying concentrations of the isoquinoline inhibitor (0.2–200 μM).

  • Time-Course Sampling: At specific time intervals (e.g., 0, 10, 20, 30, 60 minutes), transfer an aliquot of the enzyme-inhibitor mix to a detection plate.

  • Substrate Addition: Immediately add the fluorogenic substrate DiFMUP (final 30 μM) to the aliquots.

  • Kinetic Readout: Measure fluorescence (Ex: 358 nm, Em: 450 nm) continuously for 10 minutes to determine the initial velocity ( vi​ ) of the remaining active enzyme. Plot vi​ vs. pre-incubation time to calculate the inactivation rate constant ( kinact​ ) and the inhibition constant ( KI​ ).

Workflow Prep Compound Preparation Biochem Biochemical Assay (TR-FRET / Kinase-Glo) Prep->Biochem Cell Cell-Based Assay (p-MLC Western Blot) Biochem->Cell SAR SAR Analysis & C6-Methyl Optimization Cell->SAR

Fig 2: Tiered screening workflow for 6-methylisoquinoline-5-carboxylic acid derivatives.

References

  • [1] Isoquinoline-5-carboxylic acid | C10H7NO2 | CID 260936 - PubChem - NIH. National Institutes of Health.

  • [3] Synthesis and PTP Inhibitory Activity of Illudalic Acid and Its Methyl Ether, with Insights into Selectivity for LAR PTP over Other Tyrosine Phosphatases under Physiologically Relevant Conditions. Journal of Natural Products - ACS Publications.

  • [4] A Small Molecule Inhibitor of CTP Synthetase Identified by Differential Activity on a Bacillus subtilis Mutant Deficient in Class A Penicillin-Binding Proteins. PMC - NIH.

  • [5] The Design And Synthesis Of Peptidomimetic Serine-Based Prodrugs As 14-3-3 Inhibitors. Purdue e-Pubs.

  • [2] EP1899322A1 - Isoquinoline derivatives as inhibitors of rho-kinase. Google Patents.

Sources

Exploratory

An In-depth Technical Guide to the Putative Biosynthetic Pathways of 6-Methylisoquinoline-5-carboxylic acid

Abstract 6-Methylisoquinoline-5-carboxylic acid is a substituted isoquinoline derivative with potential applications in medicinal chemistry and drug development. While the biosynthetic pathways of numerous isoquinoline a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

6-Methylisoquinoline-5-carboxylic acid is a substituted isoquinoline derivative with potential applications in medicinal chemistry and drug development. While the biosynthetic pathways of numerous isoquinoline alkaloids have been extensively studied, the specific pathway leading to this compound is not well-documented in current literature. This technical guide provides a comprehensive overview of the foundational principles of isoquinoline alkaloid biosynthesis and proposes a putative biosynthetic pathway for 6-Methylisoquinoline-5-carboxylic acid based on established enzymatic reactions. This document is intended for researchers, scientists, and drug development professionals, offering a theoretical framework and actionable experimental strategies to elucidate and potentially engineer this novel biosynthetic route.

Introduction to Isoquinoline Alkaloids

Isoquinoline alkaloids are a large and structurally diverse class of naturally occurring compounds, with over 2,500 identified structures.[1] They are predominantly found in plants of the Papaveraceae, Berberidaceae, and Ranunculaceae families.[2] Many isoquinoline alkaloids exhibit significant pharmacological activities, including analgesic (e.g., morphine), antimicrobial (e.g., berberine), and anticancer properties.[2][3]

The core structure of these compounds is the isoquinoline ring system, a bicyclic aromatic heterocycle. The vast structural diversity of this family of molecules arises from the various substitutions and modifications of this core scaffold.

Significance of 6-Methylisoquinoline-5-carboxylic acid

Substituted isoquinolines are of great interest in medicinal chemistry due to their potential as scaffolds for the development of novel therapeutic agents. The presence of a carboxylic acid moiety can influence the pharmacokinetic properties of a molecule, while a methyl group can impact its binding affinity and metabolic stability. Understanding the biosynthetic pathway of 6-Methylisoquinoline-5-carboxylic acid could pave the way for its microbial production through synthetic biology approaches, providing a sustainable and scalable source for further research and development.

The General Biosynthetic Pathway of Isoquinoline Alkaloids

The biosynthesis of most isoquinoline alkaloids originates from the amino acid L-tyrosine.[4] The pathway can be broadly divided into three stages: the formation of the core isoquinoline structure, followed by a series of modifications that lead to the vast array of different isoquinoline alkaloids.

Formation of the Isoquinoline Core: The Pictet-Spengler Reaction

The hallmark of isoquinoline alkaloid biosynthesis is the Pictet-Spengler reaction , a condensation and cyclization reaction that forms the tetrahydroisoquinoline skeleton.[5][6] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure.[5]

In the biosynthesis of most benzylisoquinoline alkaloids (BIAs), the precursors are derived from L-tyrosine:

  • Dopamine: Formed from the decarboxylation and hydroxylation of tyrosine.[2]

  • 4-hydroxyphenylacetaldehyde (4-HPAA): Also derived from tyrosine through transamination, decarboxylation, and hydroxylation.[2]

The enzymatic Pictet-Spengler reaction between dopamine and 4-HPAA is catalyzed by norcoclaurine synthase (NCS) to yield the central intermediate, (S)-norcoclaurine .[3]

Key Modifying Enzymes in Isoquinoline Alkaloid Biosynthesis

Once the core isoquinoline scaffold is formed, a diverse array of enzymes introduce further complexity:

  • Methyltransferases: These enzymes, primarily O-methyltransferases (OMTs) and N-methyltransferases (NMTs), utilize S-adenosyl-L-methionine (SAM) as a methyl group donor to methylate hydroxyl and amino groups on the isoquinoline ring.[7][8]

  • Cytochrome P450 Monooxygenases (CYP450s): This large family of enzymes is responsible for a variety of oxidative reactions, including hydroxylations, demethylations, and the formation of methylene bridges.[3]

  • Oxidoreductases: These enzymes catalyze redox reactions that can lead to the formation of different alkaloid backbones.[9]

The following diagram illustrates the general flow of isoquinoline alkaloid biosynthesis, starting from L-tyrosine.

General_Isoquinoline_Biosynthesis cluster_pictet_spengler Pictet-Spengler Reaction (NCS) Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Decarboxylation, Hydroxylation HPAA 4-Hydroxyphenyl- acetaldehyde (4-HPAA) Tyrosine->HPAA Transamination, Decarboxylation, Hydroxylation Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine HPAA->Norcoclaurine Reticuline (S)-Reticuline Norcoclaurine->Reticuline Methylation, Hydroxylation (OMTs, NMTs, CYP450s) Diverse_Alkaloids Diverse Isoquinoline Alkaloids (e.g., Morphine, Berberine) Reticuline->Diverse_Alkaloids Further Modifications (CYP450s, Oxidoreductases) Proposed_Pathway cluster_pictet_spengler Pictet-Spengler Reaction Dopamine Dopamine Intermediate1 6,7-dihydroxy-1-methyl-1,2,3,4- tetrahydroisoquinoline-1-carboxylic acid Dopamine->Intermediate1 Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Intermediate1 Intermediate2 6,7-dihydroxy-1-methylisoquinoline- 1-carboxylic acid Intermediate1->Intermediate2 Aromatization (Oxidase/Dehydrogenase) Intermediate3 6,7-dihydroxy-1-methylisoquinoline Intermediate2->Intermediate3 Decarboxylation Intermediate4 7-hydroxy-6-methoxy-1-methylisoquinoline Intermediate3->Intermediate4 O-Methylation (OMT) Intermediate5 7-hydroxy-6-methoxyisoquinoline- 1-carboxylic acid Intermediate4->Intermediate5 Oxidation of C1-Methyl (e.g., CYP450) Final_Product 6-Methylisoquinoline-5-carboxylic acid Intermediate5->Final_Product Decarboxylation & Tautomerization

Caption: A putative biosynthetic pathway for 6-Methylisoquinoline-5-carboxylic acid.

Experimental Protocols for Pathway Elucidation and Validation

To validate the proposed biosynthetic pathway, a series of experiments can be conducted. These protocols are designed to be self-validating and provide a clear roadmap for researchers.

Isotopic Labeling Studies

Objective: To identify the primary precursors of 6-Methylisoquinoline-5-carboxylic acid.

Methodology:

  • Culture the producing organism: If a natural producer of 6-Methylisoquinoline-5-carboxylic acid is identified, cultivate it under standard conditions.

  • Administer labeled precursors: In separate experiments, feed the cultures with ¹³C-labeled L-tyrosine and ¹³C-labeled pyruvic acid.

  • Isolate the target compound: After a suitable incubation period, extract and purify 6-Methylisoquinoline-5-carboxylic acid from the culture.

  • Analyze by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy:

    • MS analysis: Determine the mass shift in the purified compound to confirm the incorporation of the labeled precursors.

    • NMR analysis: Use ¹³C-NMR to determine the specific positions of the incorporated ¹³C atoms, which will reveal how the precursors are assembled into the final molecule.

Expected Outcome: Confirmation of L-tyrosine and pyruvic acid as the precursors and their specific contributions to the isoquinoline scaffold.

Enzyme Assays with Cell-Free Extracts

Objective: To identify the enzymatic activities responsible for the key steps in the proposed pathway.

Methodology:

  • Prepare cell-free extracts: Grow the producing organism and prepare a crude cell-free extract containing the native enzymes.

  • Synthesize proposed intermediates: Chemically synthesize the hypothesized intermediates in the pathway (e.g., 6,7-dihydroxy-1-methylisoquinoline).

  • Perform enzyme assays: Incubate the cell-free extract with the synthesized intermediates and necessary co-factors (e.g., SAM for methylation, NADPH for CYP450s).

  • Analyze reaction products: Use High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of the expected products.

Expected Outcome: Demonstration of the presence of the required enzymatic activities in the producing organism.

Identification and Characterization of Biosynthetic Genes

Objective: To identify the genes encoding the enzymes of the biosynthetic pathway.

Methodology:

  • Genome sequencing: If the producing organism's genome is not available, perform whole-genome sequencing.

  • Bioinformatic analysis: Search the genome for genes encoding enzymes homologous to known Pictet-Spenglerases, methyltransferases, and oxidases. Biosynthetic genes for secondary metabolites are often clustered together in the genome, which can aid in their identification.

  • Gene cloning and heterologous expression: Clone the candidate genes into a suitable expression host, such as E. coli or Saccharomyces cerevisiae.

  • In vitro characterization of recombinant enzymes: Purify the recombinant enzymes and perform in vitro assays with the proposed substrates to confirm their function.

Expected Outcome: Identification and functional characterization of the specific genes and enzymes involved in the biosynthesis of 6-Methylisoquinoline-5-carboxylic acid.

Summary and Future Outlook

This technical guide has provided a foundational understanding of isoquinoline alkaloid biosynthesis and has proposed a scientifically plausible, albeit hypothetical, pathway for the formation of 6-Methylisoquinoline-5-carboxylic acid. The proposed pathway is grounded in known biochemical transformations and provides a clear set of testable hypotheses.

The experimental protocols outlined herein offer a strategic approach to elucidating this novel biosynthetic pathway. Successful validation of this pathway would not only contribute to our fundamental understanding of natural product biosynthesis but also open up possibilities for the metabolic engineering of microorganisms for the sustainable production of 6-Methylisoquinoline-5-carboxylic acid and its derivatives for applications in drug discovery and development.

References

  • Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030-2036.
  • Nakamura, S., et al. (2022). Enantioselective Pictet–Spengler Reaction of Acyclic α-Ketoesters Using Chiral Imidazoline-Phosphoric Acid Catalysts. Organic Letters, 24(5), 1143-1147.
  • Nagoya Institute of Technology. (2022, March 16). A fresh perspective on Picket-Spengler reaction with α-ketoesters as a new carbonyl source. ScienceDaily.
  • Minami, H., et al. (2007). Microbial production of isoquinoline alkaloids as plant secondary metabolites based on metabolic engineering research. Proceedings of the Japan Academy, Series B, 83(7), 213-224.
  • J&K Scientific LLC. (2021, March 23). Pictet-Spengler Reaction.
  • Shvydkiv, O., et al. (2022). Novel Biosynthetic Route to the Isoquinoline Scaffold. ACS Chemical Biology, 17(4), 843-851.
  • eGPAT. (2017, October 10). 8 precursors essential for biosynthesis of alkaloids.
  • Vijayakumar, A., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(10), 1934-1981.
  • Li, Y., et al. (2023). An Enzymatic Strategy for the Selective Methylation of High-Value-Added Tetrahydroprotoberberine Alkaloids. International Journal of Molecular Sciences, 24(20), 15286.
  • Linstadt, D. J., & Newman, A. G. (2026, February 1).
  • Hirashima, S., & Itoh, A. (2006).
  • ResearchGate. (n.d.).
  • Zhang, Y., et al. (2025, November 19).
  • Liscombe, D. K., & Facchini, P. J. (2007). Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. Plant Physiology, 144(2), 521-525.
  • de Fátima, Â., et al. (2015, September 30). Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity. IntechOpen.
  • Pyne, S. G., et al. (2020, December 12). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 25(24), 5946.
  • Royal Society of Chemistry. (2015, November 20). Isoquinolines.
  • Argirova, M., et al. (2022, June 13). Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. Molecules, 27(12), 3788.
  • Organic Chemistry Portal. (n.d.).
  • Mruk, N. J. (1973). U.S. Patent No. 3,775,473. Washington, DC: U.S.
  • ResearchG
  • Royal Society of Chemistry. (2026, January 14). Diversity of enzymatic SAM-dependent C-methylation of aromatic compounds.
  • Zhou, Y., et al. (2023).
  • MilliporeSigma. (n.d.). Isoquinoline-5-carboxylic acid.
  • New England Biolabs. (n.d.).
  • Pyne, S. G., et al. (2025, December 12).
  • Beilstein-Institut. (2025, August 26). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Beilstein Journal of Organic Chemistry.
  • ChemRxiv. (n.d.). Discovery of a Drug-like, Natural Product-Inspired DCAF11 Ligand Chemotype.
  • ResearchGate. (2025, August 6).

Sources

Protocols & Analytical Methods

Method

Application Note: A Practical Laboratory Protocol for the Synthesis of 6-Methylisoquinoline-5-carboxylic acid

Abstract This application note provides a detailed, two-step protocol for the laboratory synthesis of 6-Methylisoquinoline-5-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed, two-step protocol for the laboratory synthesis of 6-Methylisoquinoline-5-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy hinges on the classical Pomeranz-Fritsch reaction, a robust method for the construction of the isoquinoline core. To ensure the success of the acid-catalyzed cyclization, the carboxylic acid functionality of the starting material, 2-formyl-3-methylbenzoic acid, is temporarily protected as a methyl ester. The subsequent Pomeranz-Fritsch reaction with aminoacetaldehyde dimethyl acetal, followed by ester hydrolysis, affords the target compound. This guide offers a comprehensive, step-by-step methodology, including reagent specifications, reaction parameters, purification techniques, and analytical characterization, designed for researchers and professionals in organic synthesis and drug development.

Introduction

The isoquinoline scaffold is a prominent structural motif in a vast array of natural products and synthetic compounds exhibiting significant pharmacological activities.[1] Functionalized isoquinolines are integral to the development of novel therapeutic agents, including kinase inhibitors and phosphodiesterase inhibitors.[2] The specific substitution pattern of 6-Methylisoquinoline-5-carboxylic acid makes it a particularly interesting candidate for further chemical elaboration in drug discovery programs.

The Pomeranz-Fritsch reaction, first described in 1893, offers a direct and versatile route to the isoquinoline nucleus from a benzaldehyde and a 2,2-dialkoxyethylamine.[3] The reaction proceeds via the formation of a benzalaminoacetal (a Schiff base), followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring.[4] While the classical conditions can be harsh, modifications and careful control of reaction parameters allow for the synthesis of a wide range of substituted isoquinolines.[5][6]

This application note details a reliable protocol for the synthesis of 6-Methylisoquinoline-5-carboxylic acid, commencing with the protection of the carboxylic acid group of 2-formyl-3-methylbenzoic acid, followed by the construction of the isoquinoline core using the Pomeranz-Fritsch reaction, and concluding with the deprotection to yield the final product.

Synthetic Strategy Overview

The synthesis of 6-Methylisoquinoline-5-carboxylic acid is accomplished in two main stages, as depicted in the workflow below. The initial step involves the protection of the carboxylic acid functionality of the starting material as a methyl ester. This is crucial to prevent undesirable side reactions during the strongly acidic conditions of the subsequent Pomeranz-Fritsch cyclization. The second stage involves the condensation of the methyl ester with aminoacetaldehyde dimethyl acetal to form the Schiff base intermediate, which then undergoes acid-catalyzed cyclization and aromatization to furnish the isoquinoline ring system. The final step is the hydrolysis of the methyl ester to afford the target carboxylic acid.

Synthetic_Workflow A Starting Material 2-formyl-3-methylbenzoic acid B Step 1: Esterification (Protection of Carboxylic Acid) A->B Methanol, H2SO4 (cat.) C Intermediate Methyl 2-formyl-3-methylbenzoate B->C D Step 2: Pomeranz-Fritsch Reaction (Isoquinoline Core Formation) C->D Aminoacetaldehyde dimethyl acetal, H2SO4 E Intermediate Methyl 6-methylisoquinoline-5-carboxylate D->E F Step 3: Hydrolysis (Deprotection) E->F NaOH (aq), then H+ G Final Product 6-Methylisoquinoline-5-carboxylic acid F->G

Caption: Overall workflow for the synthesis of 6-Methylisoquinoline-5-carboxylic acid.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be carried out in a well-ventilated fume hood. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates. Nuclear Magnetic Resonance (NMR) spectra can be recorded on a 400 or 500 MHz spectrometer. Infrared (IR) spectra can be obtained using an FTIR spectrometer. Mass spectrometry (MS) data can be acquired using an electrospray ionization (ESI) source.[7]

Table 1: Reagents and Materials

Reagent/MaterialFormulaMW ( g/mol )SupplierNotes
2-formyl-3-methylbenzoic acidC₉H₈O₃164.16Commercially availableStarting material
Methanol (anhydrous)CH₄O32.04Sigma-AldrichSolvent for esterification
Sulfuric acid (concentrated)H₂SO₄98.08Fisher ScientificCatalyst
Sodium bicarbonate (saturated soln.)NaHCO₃84.01Acros OrganicsFor neutralization
Ethyl acetateC₄H₈O₂88.11VWR ChemicalsExtraction solvent
Anhydrous magnesium sulfateMgSO₄120.37Alfa AesarDrying agent
Aminoacetaldehyde dimethyl acetalC₄H₁₁NO₂105.14TCI ChemicalsReagent for isoquinoline formation
Sodium hydroxideNaOH40.00EMD MilliporeFor hydrolysis
Hydrochloric acid (concentrated)HCl36.46J.T. BakerFor acidification
Step 1: Synthesis of Methyl 2-formyl-3-methylbenzoate (Esterification)

This step protects the carboxylic acid group as a methyl ester to prevent interference in the subsequent acid-catalyzed cyclization.

Procedure:

  • To a solution of 2-formyl-3-methylbenzoic acid (1.64 g, 10 mmol) in anhydrous methanol (50 mL) in a round-bottom flask, add concentrated sulfuric acid (0.5 mL) dropwise with stirring.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize any remaining acid, followed by brine (25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-formyl-3-methylbenzoate as an oil or low-melting solid. The product can be used in the next step without further purification if it is of sufficient purity.

Expected Yield: 85-95%

Analytical Characterization:

  • IR (neat, cm⁻¹): ~1720 (C=O, ester), ~1690 (C=O, aldehyde).

  • ¹H NMR (CDCl₃, δ): ~10.5 (s, 1H, CHO), ~7.8-8.0 (m, 3H, Ar-H), ~3.9 (s, 3H, OCH₃), ~2.6 (s, 3H, Ar-CH₃).

Step 2: Synthesis of Methyl 6-methylisoquinoline-5-carboxylate (Pomeranz-Fritsch Reaction)

This is the key step where the isoquinoline core is constructed through an acid-catalyzed cyclization.

Caption: Pomeranz-Fritsch reaction for the synthesis of the isoquinoline core. Note: Placeholder images are used in the DOT script. In a real application, these would be replaced with the actual chemical structures.

Procedure:

  • In a round-bottom flask, dissolve methyl 2-formyl-3-methylbenzoate (1.78 g, 10 mmol) and aminoacetaldehyde dimethyl acetal (1.16 g, 11 mmol) in a suitable solvent like toluene or dichloromethane (50 mL).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the Schiff base intermediate. The formation of the imine can be monitored by the disappearance of the aldehyde peak in the IR spectrum.

  • Carefully add the reaction mixture dropwise to a flask containing concentrated sulfuric acid (20 mL) at 0 °C with vigorous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-100 °C for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (100 g).

  • Neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a gradient of hexane and ethyl acetate) to obtain methyl 6-methylisoquinoline-5-carboxylate.

Expected Yield: 40-60%

Analytical Characterization:

  • ¹H NMR (CDCl₃, δ): ~9.2 (s, 1H, H-1), ~8.5 (d, 1H, H-3), ~7.5-8.0 (m, 3H, Ar-H), ~4.0 (s, 3H, OCH₃), ~2.7 (s, 3H, Ar-CH₃).

  • ¹³C NMR (CDCl₃, δ): ~168 (C=O), ~152 (C-1), ~143 (C-3), and other aromatic carbons.

  • MS (ESI+): m/z [M+H]⁺ calculated for C₁₂H₁₁NO₂, found.

Step 3: Synthesis of 6-Methylisoquinoline-5-carboxylic acid (Hydrolysis)

The final step involves the deprotection of the methyl ester to yield the target carboxylic acid.

Procedure:

  • Dissolve methyl 6-methylisoquinoline-5-carboxylate (1.0 g, 5 mmol) in a mixture of methanol (20 mL) and a 2M aqueous solution of sodium hydroxide (10 mL).

  • Heat the mixture to reflux for 2-3 hours, monitoring the reaction by TLC until the starting ester is no longer present.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether (20 mL) to remove any unreacted ester.

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 4-5. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford 6-Methylisoquinoline-5-carboxylic acid.

Expected Yield: 80-90%

Analytical Characterization:

  • IR (KBr, cm⁻¹): ~3400-2500 (broad, O-H of carboxylic acid), ~1700 (C=O).[8]

  • ¹H NMR (DMSO-d₆, δ): ~13.0 (br s, 1H, COOH), ~9.3 (s, 1H, H-1), ~8.6 (d, 1H, H-3), ~7.6-8.1 (m, 3H, Ar-H), ~2.7 (s, 3H, Ar-CH₃).

  • ¹³C NMR (DMSO-d₆, δ): ~169 (C=O), ~153 (C-1), ~144 (C-3), and other aromatic carbons.

  • MS (ESI-): m/z [M-H]⁻ calculated for C₁₁H₉NO₂, found.[9]

Quantitative Data Summary

Table 2: Reaction Quantities and Theoretical Yields

StepStarting MaterialMoles (mmol)Reagent 1Moles (mmol)Reagent 2Moles (mmol)ProductTheoretical Yield (g)
12-formyl-3-methylbenzoic acid10MethanolexcessH₂SO₄ (cat.)-Methyl 2-formyl-3-methylbenzoate1.78
2Methyl 2-formyl-3-methylbenzoate10Aminoacetaldehyde dimethyl acetal11H₂SO₄excessMethyl 6-methylisoquinoline-5-carboxylate2.01
3Methyl 6-methylisoquinoline-5-carboxylate5NaOH20HClto pH 4-56-Methylisoquinoline-5-carboxylic acid0.94

Discussion and Mechanistic Insights

The success of this synthetic protocol relies on several key considerations. The initial esterification is a standard Fischer esterification, which proceeds efficiently under acidic conditions. The protection of the carboxylic acid is paramount, as the free carboxylic acid would likely interfere with the strongly acidic conditions of the Pomeranz-Fritsch reaction, potentially leading to side reactions or inhibiting the desired cyclization.

The Pomeranz-Fritsch reaction itself is a powerful tool for isoquinoline synthesis.[2] The mechanism involves the formation of a Schiff base, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution. The electron-donating methyl group on the benzene ring of the starting material is expected to facilitate the cyclization step. The choice of a strong acid like sulfuric acid is typical for this reaction, as it is necessary to promote both the cyclization and the subsequent dehydration steps that lead to the aromatic isoquinoline ring system.[4]

The final hydrolysis of the methyl ester is a straightforward saponification reaction. The use of a base, such as sodium hydroxide, followed by acidification, is a standard and high-yielding method for converting esters to their corresponding carboxylic acids.

Conclusion

This application note provides a detailed and practical protocol for the synthesis of 6-Methylisoquinoline-5-carboxylic acid. By employing a protective group strategy in conjunction with the classical Pomeranz-Fritsch reaction, the target molecule can be obtained in good overall yield. The step-by-step instructions and analytical data provided herein should enable researchers in organic and medicinal chemistry to successfully synthesize this valuable isoquinoline derivative for use in further research and development activities.

References

  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction. [Link]

  • Organic Chemistry Reaction. (2026, February 26). Pomeranz-Fritsch Reaction. [Link]

  • Cambridge University Press & Assessment. (n.d.). Pomeranz-Fritsch Reaction. [Link]

  • Hirashima, S., & Itoh, A. (2006).
  • Semantic Scholar. (2003, February 10). IMPROVED OXIDATION OF ACTIVE METHYL GROUP OF N-HETEROAROMATIC COMPOUNDS BY SELENIUM DIOXIDE IN THE PRESENCE OF tert-BUTYL HYDROP. [Link]

  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by oxidation of benzylic positions. [Link]

  • Zhang, Q., He, H., Wang, H., Zhang, Z., & Chen, C. (2019). Efficient catalytic oxidation of methyl aromatic hydrocarbon with N-alkyl pyridinium salts. RSC Advances, 9(67), 39185-39191.
  • SpectraBase. (n.d.). Isoquinoline-1-carboxylic acid - Optional[FTIR] - Spectrum. [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. [Link]

  • Google Patents. (n.d.). CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.
  • ResearchGate. (2026, February 7). Oxidation of the Methyl Group at the Aromatic Nucleus with Molecular Oxygen in the Presence of N -Bromosuccinimide under Photoirradiation. [Link]

  • ACS Publications. (2026, February 1). Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids: From Metal Oxides to Biocatalysis | JACS Au. [Link]

  • ACS Publications. (2010, July 22). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines | The Journal of Organic Chemistry. [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 2-formylbenzoate. [Link]

  • MDPI. (2024, December 31). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]

  • PMC - NIH. (n.d.). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. [Link]

  • PMC - NIH. (n.d.). A Versatile Synthesis of Substituted Isoquinolines. [Link]

  • Taylor & Francis Online. (2006, December 5). Oxidation of Methylquinolines with Nickel Peroxide. [Link]

  • PubChemLite. (n.d.). 6-methylisoquinoline-5-carboxylic acid (C11H9NO2). [Link]

  • ResearchGate. (2016, June 5). (PDF) The Synthesis of Dialkylaminonitrile Derivatives of 2-Formylbenzoic Acid by the Strecker Reaction in an Aqueous Medium. [Link]

  • Chemistry LibreTexts. (2024, September 30). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Oregon State University. (n.d.). CH 336: Carboxylic Acid Spectroscopy. [Link]

  • Google Patents. (n.d.). JPH08127553A - Production of formyl benzoic acid.
  • Google Patents. (n.d.).
  • NextSDS. (n.d.). 6-methylisoquinoline-5-carboxylic acid — Chemical Substance Information. [Link]

  • Google Patents. (n.d.). Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.
  • MDPI. (2023, April 4). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]

  • PMC - NIH. (n.d.). Observation of Distinct Carboxylic Acid Conformers in Aqueous Solution. [Link]

  • Organic Syntheses. (2022, November 17). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. [Link]

  • Wiley Online Library. (n.d.). Unusual Applications of Kendrick Plots: Recalibration and Tolerance. [Link]

  • PubMed. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Link]

  • NextSDS. (n.d.). 5-methylquinoline-6-carboxylic acid — Chemical Substance Information. [Link]

Sources

Application

Application Note: A Robust HPLC-MS Method for the Quantitative Analysis of 6-Methylisoquinoline-5-carboxylic acid

Abstract This application note presents a detailed, validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the sensitive and selective analysis of 6-Methylisoquinoline-5-carboxylic acid....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the sensitive and selective analysis of 6-Methylisoquinoline-5-carboxylic acid. This compound, a key heterocyclic building block, requires a robust analytical method for purity assessment, stability testing, and pharmacokinetic studies in drug discovery and development. The developed method utilizes reversed-phase chromatography coupled with electrospray ionization mass spectrometry (ESI-MS). We provide a comprehensive guide covering the rationale for method development, step-by-step protocols for analysis, and a full validation summary according to the International Council for Harmonisation (ICH) guidelines.

Introduction

Isoquinoline and its derivatives are fundamental scaffolds in medicinal chemistry and natural product synthesis, with many exhibiting significant pharmacological activities.[1][2] 6-Methylisoquinoline-5-carboxylic acid is an important derivative, serving as a potential intermediate in the synthesis of novel therapeutic agents. The accurate quantification and impurity profiling of such compounds are critical for ensuring the quality, safety, and efficacy of potential drug candidates.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is an indispensable analytical tool, offering high resolution, sensitivity, and specificity for the analysis of complex mixtures.[3][4] This document outlines the systematic development and validation of an HPLC-MS method tailored for 6-Methylisoquinoline-5-carboxylic acid, providing researchers, scientists, and drug development professionals with a reliable protocol for its analysis.

Analyte Physicochemical Properties: The Foundation for Method Development

Understanding the physicochemical properties of 6-Methylisoquinoline-5-carboxylic acid is the first and most critical step in developing a logical and efficient separation and detection method. These properties dictate the choice of chromatographic mode, mobile phase composition, and mass spectrometric conditions.

Table 1: Physicochemical Properties of 6-Methylisoquinoline-5-carboxylic acid

PropertyValue / PredictionSourceRationale for Method Development
Structure PubChemLite[5]The structure contains a moderately polar isoquinoline ring system and an ionizable carboxylic acid group, making it suitable for reversed-phase HPLC.
Molecular Formula C₁₁H₉NO₂PubChemLite[5]Used to calculate the exact mass.
Monoisotopic Mass 187.06332 DaPubChemLite[5]Essential for accurate mass spectrometer tuning and data analysis (e.g., setting up SIM mode).
Predicted XlogP 2.0PubChemLite[5]Indicates moderate hydrophobicity, suggesting good retention on a C18 stationary phase.
Functional Groups Carboxylic Acid, Aromatic Heterocycle (Isoquinoline)-The acidic proton on the carboxyl group is readily lost, making negative ion mode ESI a prime candidate for detection. The nitrogen on the isoquinoline ring is basic and can be protonated, making positive ion mode ESI also viable, particularly in an acidic mobile phase.[2][6]

HPLC Method Development: Achieving Optimal Separation

The primary goal of the chromatographic method is to achieve a sharp, symmetrical peak for the analyte, free from interference, within a practical runtime. Based on the analyte's properties, a reversed-phase approach was selected.

Rationale for Experimental Choices
  • Chromatographic Mode: Reversed-phase HPLC was chosen due to the analyte's moderate polarity (XlogP of 2.0). This mode separates compounds based on their hydrophobicity, making it ideal for this molecular structure.

  • Column Selection: A C18 column is the workhorse of reversed-phase chromatography and serves as an excellent starting point. Its non-polar stationary phase provides effective retention for 6-Methylisoquinoline-5-carboxylic acid.

  • Mobile Phase Composition:

    • Organic Modifier: Acetonitrile (ACN) was selected over methanol for its lower viscosity, which results in lower backpressure, and its superior UV transparency.

    • Aqueous Phase Modifier: Formic acid (0.1%) was added to the aqueous mobile phase. This serves two crucial functions: 1) It lowers the pH of the mobile phase, suppressing the ionization of the carboxylic acid group, which leads to improved retention and peak shape on the C18 column.[7] 2) It provides a source of protons, which is essential for promoting efficient ionization in positive-ion mode ESI-MS.[3]

  • Elution Mode: A gradient elution was employed to ensure the analyte is eluted with an optimal peak shape in a reasonable timeframe while allowing for the elution of any potential impurities with different polarities.

HPLC Method Development Workflow

The following diagram illustrates the logical workflow used to develop the final HPLC method.

HPLC_Development Start Start: Analyte Properties (Polarity, pKa) Col_Select Column Selection (C18, 5 µm) Start->Col_Select Reversed-Phase MP_Screen Mobile Phase Screening (ACN vs MeOH, Acid Modifier) Col_Select->MP_Screen Initial Conditions Grad_Opt Gradient Optimization (Adjust Slope and Time) MP_Screen->Grad_Opt Select Best Peak Shape Final Final Validated Method Grad_Opt->Final Finalize Parameters

Caption: Logical workflow for HPLC method development.

Mass Spectrometry (MS) Method Development: Tailoring for Sensitivity

The MS method was developed to provide high sensitivity and selectivity for the analyte.

Rationale for Experimental Choices
  • Ionization Technique: Electrospray Ionization (ESI) was chosen as it is a soft ionization technique well-suited for polar and ionizable molecules like 6-Methylisoquinoline-5-carboxylic acid, minimizing in-source fragmentation.[8]

  • Ionization Mode: Both positive and negative ion modes were evaluated.

    • Negative Ion Mode (ESI-): The carboxylic acid functional group is readily deprotonated to form the [M-H]⁻ ion (m/z 186.06). This is often a highly sensitive mode for acidic compounds.[9][10]

    • Positive Ion Mode (ESI+): In the acidic mobile phase, the basic nitrogen atom on the isoquinoline ring is easily protonated to form the [M+H]⁺ ion (m/z 188.07).

    Upon experimental evaluation via direct infusion, Negative Ion Mode (ESI-) provided superior signal intensity and a lower baseline noise for this specific analyte, and was therefore selected for the final method.

  • Parameter Optimization: Key MS parameters were optimized by infusing a standard solution of the analyte directly into the mass spectrometer. This process, known as tuning, ensures maximum ion generation and transmission.

  • Data Acquisition: Selected Ion Monitoring (SIM) was chosen for quantitative analysis. In SIM mode, the mass spectrometer is set to detect only the specific m/z of the analyte ([M-H]⁻ = 186.06), drastically increasing sensitivity and selectivity by ignoring all other ions.

Optimized Mass Spectrometer Parameters

Table 2: Optimized MS Parameters (Example)

ParameterOptimized Value
Ionization Mode Negative Electrospray (ESI-)
SIM Ion (m/z) 186.06
Capillary Voltage 3.0 kV
Cone Voltage 35 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/Hr
Desolvation Gas Flow 600 L/Hr
Note: Optimal values may vary depending on the specific mass spectrometer make and model.

Detailed Analytical Protocol

This section provides the complete, step-by-step protocol for the analysis.

Reagents and Materials
  • 6-Methylisoquinoline-5-carboxylic acid reference standard

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (for stock solution)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Perform serial dilutions of the stock solution using a 50:50 (v/v) mixture of water and acetonitrile to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

Sample Preparation
  • Accurately weigh the sample material.

  • Dissolve the sample in a 50:50 (v/v) mixture of water and acetonitrile to achieve a final concentration within the calibration range.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS System Parameters

Table 3: Final HPLC-MS Method Parameters

HPLC Parameters MS Parameters
Column C18, 100 x 2.1 mm, 3.5 µmIonization Mode ESI-
Mobile Phase A 0.1% Formic Acid in WaterSIM Ion (m/z) 186.06
Mobile Phase B 0.1% Formic Acid in ACNCapillary Voltage 3.0 kV
Flow Rate 0.3 mL/minSource Temp. 120 °C
Column Temp. 40 °CDesolvation Temp. 350 °C
Injection Volume 5 µL
Gradient Program Time (min)%B
0.010
1.010
5.095
7.095
7.110
10.010

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[11][12][13] The validation process confirms that the analytical procedure is specific, linear, accurate, precise, and sensitive.

Validation_Parameters Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Range Range Linearity->Range LOD LOD Precision->LOD LOQ LOQ LOD->LOQ

Sources

Method

Using 6-Methylisoquinoline-5-carboxylic acid as a precursor in organic synthesis

Application Note: 6-Methylisoquinoline-5-carboxylic Acid as a Privileged Scaffold in Medicinal Chemistry and Complex Organic Synthesis Document Type: Technical Application Note & Standard Operating Protocol (SOP) Target...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 6-Methylisoquinoline-5-carboxylic Acid as a Privileged Scaffold in Medicinal Chemistry and Complex Organic Synthesis

Document Type: Technical Application Note & Standard Operating Protocol (SOP) Target Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Development Professionals Compound: 6-Methylisoquinoline-5-carboxylic acid (CAS: 1824316-33-7)

Introduction and Mechanistic Rationale

In modern drug discovery, functionalized isoquinolines are classified as "privileged scaffolds" due to their profound ability to interact with diverse biological targets, most notably as ATP-competitive kinase inhibitors[1]. 6-Methylisoquinoline-5-carboxylic acid is a highly specialized, dual-functional building block that offers unique spatial and electronic properties for library generation and complex natural product synthesis.

As a Senior Application Scientist, I select this specific isomer over other positional variants for three distinct mechanistic reasons:

  • Hinge-Binding Competence: The isoquinoline nitrogen serves as a critical hydrogen-bond acceptor, anchoring the molecule into the hinge region of the ATP-binding pocket of kinases such as Rho-associated protein kinase (ROCK)[2].

  • Steric Shielding & Conformational Locking: The methyl group at the C6 position provides steric bulk directly adjacent to the C5-carboxylic acid. When the C5 position is converted into an amide, the ortho-methyl group restricts the rotational degrees of freedom of the amide bond. This conformational locking reduces the entropic penalty upon target binding, frequently resulting in higher binding affinities.

  • Latent Electrophilicity for Annulation: The C6-methyl group is benzylic and can undergo controlled radical bromination. This transforms the scaffold into a bifunctional precursor (carboxylic acid + bromomethyl), enabling intramolecular cyclizations to form complex tricyclic systems, such as cyclopenta[g]isoquinolines, which are core motifs in potent phosphatase inhibitors like illudalic acid[3].

Application Workflows & Logical Architecture

The synthetic utility of 6-Methylisoquinoline-5-carboxylic acid branches into two primary workflows: direct derivatization for kinase inhibitor libraries, and structural elaboration for tricyclic natural product analogs.

Synthetic divergence of 6-Methylisoquinoline-5-carboxylic acid.

Target Biology: Rho-Kinase (ROCK) Inhibition

Derivatives of isoquinoline-5-carboxylic acid are historically validated inhibitors of the RhoA/ROCK signaling pathway[2]. By functionalizing the C5 position with basic amines (e.g., piperidine or homopiperazine derivatives), the resulting compounds effectively compete with ATP, preventing the phosphorylation of Myosin Light Chain Phosphatase (MLCP), thereby inducing smooth muscle relaxation and promoting neuroprotection.

Mechanism of action for isoquinoline-based ROCK inhibitors.

Quantitative Data & Reaction Parameters

To ensure reproducibility, the physicochemical properties of the precursor and the optimized parameters for overcoming the steric hindrance of the C6-methyl group during amidation are summarized below.

Table 1: Physicochemical Properties of the Precursor [4]

Property Value Mechanistic Implication
Molecular Weight 187.19 g/mol Ideal low-MW starting point for Lead-Oriented Synthesis (LOS).
Formula C11H9NO2 N/A
Predicted XlogP ~2.0 Excellent lipophilicity baseline for CNS-targeted drug design.

| Monoisotopic Mass | 187.0633 Da | Useful for precise LC-MS monitoring during library synthesis. |

Table 2: Optimization of C5-Amidation (Sterically Hindered Acid) Note: Standard coupling agents (EDC/HOBt) often fail or require prolonged heating due to the ortho-methyl steric clash. HATU is required for efficient activation.

Coupling ReagentBaseSolventTemp (°C)Time (h)Avg. Yield (%)
EDC/HOBtDIPEADMF2524< 30%
T3P (50% in EtOAc)Et3NEtOAc801255 - 60%
HATU DIPEA DMF 25 4 > 85%

Experimental Protocols

Protocol A: HATU-Mediated Synthesis of C5-Amide Kinase Inhibitors

Causality Note: HATU is selected because the highly reactive 7-azabenzotriazole active ester intermediate easily overcomes the steric bulk provided by the C6-methyl group, preventing the formation of unreactive N-acylurea byproducts.

Reagents:

  • 6-Methylisoquinoline-5-carboxylic acid (1.0 eq, 1.0 mmol, 187.2 mg)

  • Primary or Secondary Amine (1.2 eq, 1.2 mmol)

  • HATU (1.2 eq, 1.2 mmol, 456 mg)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol, 522 µL)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Procedure:

  • Activation: Suspend 6-Methylisoquinoline-5-carboxylic acid in anhydrous DMF (5.0 mL) under an inert nitrogen atmosphere.

  • Add DIPEA, followed immediately by HATU. Stir the reaction mixture at room temperature for 15 minutes. Self-validation: The suspension should turn into a clear, pale-yellow solution, indicating the formation of the active ester.

  • Coupling: Add the desired amine (e.g., 1-(Boc)-homopiperazine) dropwise.

  • Stir the reaction at room temperature for 4 hours. Monitor completion via LC-MS (target mass [M+H]+).

  • Workup: Quench the reaction by pouring it into ice-cold saturated aqueous NaHCO3 (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify via flash column chromatography (DCM:MeOH gradient) to yield the pure isoquinoline-5-carboxamide.

Protocol B: Wohl-Ziegler Bromination for Fused-Ring Synthesis

Causality Note: To build tricyclic systems like cyclopenta[g]isoquinolines[3], the C6-methyl group must be functionalized. N-Bromosuccinimide (NBS) with a radical initiator (AIBN) selectively brominates the benzylic position without electrophilic aromatic substitution on the isoquinoline core.

Reagents:

  • 6-Methylisoquinoline-5-carboxylic acid (or its ester/amide derivative) (1.0 eq, 1.0 mmol)

  • N-Bromosuccinimide (NBS) (1.1 eq, 1.1 mmol, 196 mg)

  • Azobisisobutyronitrile (AIBN) (0.1 eq, 0.1 mmol, 16.4 mg)

  • Trifluorotoluene (PhCF3) or CCl4 (10 mL)

Step-by-Step Procedure:

  • Preparation: Dissolve the isoquinoline precursor in anhydrous PhCF3 (a greener alternative to CCl4) in a round-bottom flask equipped with a reflux condenser.

  • Initiation: Add NBS and AIBN to the solution.

  • Propagation: Heat the reaction mixture to 80°C (reflux) and irradiate with a visible light source (or simply maintain thermal reflux) for 6-8 hours.

  • Self-validation: The reaction is complete when the dense, heavy powder of NBS at the bottom of the flask is replaced by succinimide, which floats to the surface of the solvent.

  • Workup: Cool the mixture to room temperature and filter off the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure. The resulting 6-(bromomethyl)isoquinoline-5-carboxylic acid derivative is highly reactive and should be used immediately in the subsequent intramolecular cyclization step (e.g., base-mediated enolate alkylation) without extensive purification.

References

  • PubChemLite. "6-methylisoquinoline-5-carboxylic acid (C11H9NO2)". uni.lu.
  • Benchchem. "Head-to-head comparison of Isoquinoline-1-carboxylic acid and its positional isomers". benchchem.com.
  • Journal of Natural Products (ACS Publications). "Synthesis and PTP Inhibitory Activity of Illudalic Acid and Its Methyl Ether, with Insights into Selectivity for LAR PTP over Other Tyrosine Phosphatases under Physiologically Relevant Conditions". acs.org.
  • Google Patents. "EP1899322A1 - Isoquinoline derivatives as inhibitors of rho-kinase". google.com.

Sources

Application

Application Note: Formulation and In Vitro Assay Protocol for 6-Methylisoquinoline-5-carboxylic Acid Derivatives

Executive Summary The isoquinoline carboxylic acid scaffold is a privileged structure in modern medicinal chemistry, serving as the pharmacophoric core for numerous targeted therapies, including PARP-1 inhibitors, PDE5 i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoquinoline carboxylic acid scaffold is a privileged structure in modern medicinal chemistry, serving as the pharmacophoric core for numerous targeted therapies, including PARP-1 inhibitors, PDE5 inhibitors, and Keap1-Nrf2 disruptors. Specifically, 6-Methylisoquinoline-5-carboxylic acid (CAS 1824316-33-7) presents a highly valuable, yet challenging, building block for drug development. While the methyl group at the 6-position provides critical steric bulk to enhance target selectivity, it simultaneously increases the hydrophobicity and alters the pKa of the adjacent carboxylic acid.

This application note provides a comprehensive, self-validating methodology for formulating 6-methylisoquinoline-5-carboxylic acid and its bioactive derivatives for in vitro cell culture assays. By addressing the physicochemical root causes of compound aggregation, this protocol ensures maximum bioavailability, reproducible IC 50​ determinations, and robust assay integrity.

Mechanistic Context & Scaffold Significance

Functionalization of the isoquinoline heterocyclic system with a carboxylic acid group yields positional isomers with distinct electronic distributions. The 1 [1] is widely utilized in the design of competitive enzyme inhibitors. For example, derivatives of this scaffold have been successfully developed into potent 2 [4] and first-in-class 3 [2].

When applied to oncology, these derivatives frequently target DNA repair mechanisms, most notably Poly (ADP-ribose) polymerase-1 (PARP-1). The nitrogen atom of the isoquinoline ring forms critical hydrogen bonds with the catalytic domain of PARP-1, while the carboxylic acid moiety (and its derivatives) interacts with the solvent-exposed regions of the active site [3].

Pathway DNA DNA Damage Event PARP1 PARP-1 Activation DNA->PARP1 NAD NAD+ Depletion PARP1->NAD PARylation Target PARylation PARP1->PARylation Repair DNA Repair & Survival PARylation->Repair Inhibitor 6-Methylisoquinoline- 5-carboxylic acid scaffold Inhibitor->PARP1 Competitive Inhibition

Figure 1: Mechanism of action for isoquinoline-based PARP-1 inhibitors in DNA repair.

Physicochemical Profiling & Causality of Formulation Choices

The Challenge: At physiological pH (7.4), 6-methylisoquinoline-5-carboxylic acid exists primarily in an anionic state (carboxylic acid pKa ~4.5, isoquinoline nitrogen pKa ~5.4). However, its planar, aromatic core strongly promotes π−π stacking. If a concentrated DMSO stock is injected directly into aqueous cell culture media, the rapid shift in dielectric constant causes localized supersaturation. The molecules stack and form micro-precipitates before they can equilibrate with carrier proteins in the media. This phenomenon drastically reduces the effective soluble concentration, leading to artificially right-shifted (weaker) IC 50​ values.

The Causality of the Solution: To prevent π−π stacking during the solvent transition, we employ a carrier-mediated step-down dilution . By introducing the compound from 100% DMSO into an intermediate buffer containing 0.1% Bovine Serum Albumin (BSA), the hydrophobic pockets of BSA act as a "sink." The albumin binds the monomeric compound immediately upon aqueous exposure, chaperoning it into solution and preventing aggregation.

Self-Validating Formulation Protocol

A robust protocol must prove its own success. This workflow incorporates a mandatory nephelometry (light scattering) or Optical Density (OD 600​ ) check. If the intermediate solution scatters light, micro-precipitation has occurred, and the formulation is invalid.

Workflow A Primary Stock 10 mM in 100% DMSO B Intermediate Stock 1 mM in PBS + 0.1% BSA A->B C QC Check OD600 < 0.05 B->C D Cell Treatment Final 0.1% DMSO C->D

Figure 2: Self-validating formulation workflow for hydrophobic isoquinoline derivatives.

Step-by-Step Methodology

Phase 1: Primary Stock Preparation

  • Weigh out the required mass of 6-methylisoquinoline-5-carboxylic acid derivative.

  • Dissolve in anhydrous, cell-culture grade DMSO to achieve a 10 mM primary stock .

  • Causality Note: Use anhydrous DMSO. Water absorption from ambient humidity will degrade the solvation capacity of DMSO over time, leading to premature precipitation. Aliquot and store at -20°C.

Phase 2: Intermediate Carrier Dilution

  • Prepare a sterile solution of 1X PBS containing 0.1% (w/v) BSA (Fatty-acid free).

  • Warm the PBS+BSA solution to 37°C. Causality Note: Temperature matching prevents cold-shock precipitation of the hydrophobic compound.

  • Slowly pipette 10 µL of the 10 mM DMSO stock into 90 µL of the warmed PBS+BSA solution while vortexing gently. This yields a 1 mM intermediate stock (10% DMSO).

Phase 3: Quality Control (The Self-Validation Step)

  • Transfer 50 µL of the intermediate stock to a clear 96-well plate.

  • Transfer 50 µL of a Vehicle Control (10% DMSO in PBS+BSA) to an adjacent well.

  • Read the absorbance at 600 nm (OD 600​ ) on a microplate reader.

  • Validation Criteria: The Δ OD 600​ (Compound - Vehicle) must be < 0.05 . A higher value indicates light scattering from micro-precipitates. If >0.05, discard and optimize the carrier protein concentration.

In Vitro Cell Culture Assay Workflow

Once validated, the compound is ready for cellular application (e.g., target engagement or viability assays).

  • Media Preparation: Dilute the 1 mM intermediate stock 1:100 into pre-warmed, complete cell culture media (e.g., DMEM + 10% FBS). This yields a 10 µM final treatment concentration with a final DMSO concentration of 0.1% .

  • Vehicle Control: Prepare a matched vehicle control media containing 0.1% DMSO and 0.001% BSA.

  • Cell Treatment: Aspirate old media from the cultured cells (e.g., HeLa or Huh-7 lines) and gently overlay the compound-containing media.

  • Incubation: Incubate for the desired time point (typically 24–72 hours depending on the downstream readout, such as PARylation quantification or cell viability via CellTiter-Glo).

Quantitative Data & Troubleshooting

The following table summarizes the critical physicochemical thresholds and expected assay tolerances for 6-methylisoquinoline-5-carboxylic acid derivatives, demonstrating the impact of proper formulation on empirical data.

ParameterDirect Media Dilution (No Carrier)Carrier-Mediated Dilution (0.1% BSA)Impact on Assay Integrity
Max Soluble Concentration < 1 µM> 50 µMCarrier prevents π−π stacking.
OD 600​ (at 10 µM) 0.120 (Visible scattering)0.015 (Clear solution)Validates absence of micro-aggregates.
Apparent IC 50​ (PARP-1) 4.5 µM (Artificially high)0.8 µM (True potency)Aggregation masks true compound potency.
Max Tolerated DMSO N/A0.1% - 0.5%>0.5% DMSO induces baseline cytotoxicity.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Head-to-head comparison of Isoquinoline-1-carboxylic acid and its positional isomers - Benchchem Source: Benchchem URL
  • T-1032 Product Number T7692 Storage Temperature 2-8 °C Cas - Sigma-Aldrich Source: Sigma-Aldrich URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for 6-Methylisoquinoline-5-carboxylic Acid Chromatography

Welcome to the technical support guide for the chromatographic analysis of 6-Methylisoquinoline-5-carboxylic acid. This document is designed for researchers, analytical scientists, and drug development professionals who...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the chromatographic analysis of 6-Methylisoquinoline-5-carboxylic acid. This document is designed for researchers, analytical scientists, and drug development professionals who are developing and troubleshooting HPLC/UHPLC methods for this compound. We will move beyond simple protocols to explain the underlying principles, enabling you to make informed decisions and solve common challenges effectively.

Section 1: Understanding the Analyte - The Foundation of a Robust Method

A successful separation begins with a thorough understanding of the analyte's physicochemical properties. 6-Methylisoquinoline-5-carboxylic acid presents a unique challenge due to its amphoteric nature, containing both a basic nitrogen atom within the isoquinoline ring and an acidic carboxylic acid group.

Q1: What are the critical physicochemical properties of 6-Methylisoquinoline-5-carboxylic acid that influence its chromatographic behavior?

A1: Understanding three key properties is essential for predicting and controlling the behavior of 6-Methylisoquinoline-5-carboxylic acid in a reversed-phase system:

  • Structure and Ionization (pKa): The molecule has two ionizable centers:

    • Carboxylic Acid Group (-COOH): This group is acidic and will be deprotonated (negatively charged, -COO⁻) at a pH above its pKa. The typical pKa for aromatic carboxylic acids is in the range of 4-5.[1][2]

    • Isoquinoline Nitrogen: This nitrogen atom is basic and will be protonated (positively charged) at a pH below the pKa of its conjugate acid. The pKa for protonated isoquinoline is approximately 5.4.

    • The Challenge: The proximity of these two pKa values means that the overall charge of the molecule can change dramatically within a narrow pH range (approximately pH 3 to 7). Operating near a pKa can lead to peak splitting or broadening, so it is critical to control the mobile phase pH to be at least 1.5 to 2 pH units away from the analyte's pKa values.[3][4]

  • Hydrophobicity (LogP): The predicted octanol-water partition coefficient (XlogP) for 6-methylisoquinoline-5-carboxylic acid is approximately 2.0[5], with similar structures like isoquinoline-5-carboxylic acid having a predicted LogP of 1.933.[6] This value indicates moderate hydrophobicity, suggesting that it is well-suited for reversed-phase chromatography on stationary phases like C18.

  • Solubility: The compound is likely to have limited solubility in pure water but better solubility in organic solvents or aqueous solutions with adjusted pH.[7][8] It is crucial that the sample diluent is compatible with the mobile phase to prevent sample precipitation on the column and to ensure good peak shape.[9] Ideally, the sample should be dissolved in the initial mobile phase.[9]

Section 2: Initial Method Development - A Strategic Starting Point

A logical starting point saves time and resources. Based on the analyte's properties, we can propose a robust initial method.

Q2: What is a recommended starting point for column and mobile phase selection for 6-Methylisoquinoline-5-carboxylic acid?

A2: For initial method development, a standard reversed-phase approach is recommended.

  • Column: A high-purity, end-capped C18 column (e.g., Type B silica) with a particle size of 3 µm or sub-2 µm is a reliable choice.[9] These columns minimize secondary interactions with residual silanols, which is a primary cause of peak tailing for basic compounds.[10][11]

  • Mobile Phase A (Aqueous): Water with an acidic modifier.

  • Mobile Phase B (Organic): Acetonitrile or Methanol.

  • Recommended Starting Modifier: 0.1% Formic Acid (v/v) in both water and the organic phase. This will set the mobile phase pH to approximately 2.7, which is well below the pKa of both the carboxylic acid and the isoquinoline nitrogen. In this state, the carboxylic acid will be neutral (-COOH), and the nitrogen will be protonated (positive charge), leading to good retention and mitigating peak tailing from silanol interactions.[11]

  • Initial Gradient: A generic scouting gradient, such as 5% to 95% B over 10-15 minutes, is effective for determining the approximate elution conditions.

Below is a workflow for initial method development.

start Start: Define Analytical Goal analyte Assess Analyte Properties (pKa, LogP, Solubility) start->analyte column Select Column: Modern C18, <3µm analyte->column mobile_phase Select Mobile Phase: A: H2O + 0.1% Formic Acid B: ACN + 0.1% Formic Acid column->mobile_phase gradient Run Scouting Gradient (e.g., 5-95% B in 15 min) mobile_phase->gradient evaluate Evaluate Results: Retention, Peak Shape, Resolution gradient->evaluate good Acceptable Result? Proceed to Optimization evaluate->good troubleshoot Troubleshoot (See Section 3) good->troubleshoot No optimize Systematic Optimization (See Section 4) good->optimize Yes troubleshoot->mobile_phase end Final Method optimize->end

Caption: Initial method development workflow.

Section 3: Troubleshooting Common Chromatographic Issues

Even with a good starting point, problems can arise. This section addresses the most common issues in a direct question-and-answer format.

Q3: My peak for 6-Methylisoquinoline-5-carboxylic acid is tailing severely. What are the likely causes and how do I fix it?

A3: Peak tailing is the most common problem for this type of analyte and typically stems from chemical interactions or physical issues within the system.[10][11]

  • Cause: Secondary Silanol Interactions. The protonated isoquinoline nitrogen can interact strongly with deprotonated (negatively charged) residual silanol groups on the silica surface of the column packing.[11]

    • Solution 1: Lower the Mobile Phase pH. By adding an acid like 0.1% formic acid or 0.05% trifluoroacetic acid (TFA), you lower the mobile phase pH to <3. This protonates the silanol groups, neutralizing their charge and minimizing the unwanted ionic interaction.[9][11] TFA often provides sharper peaks than formic acid but can cause ion suppression if using mass spectrometry detection.

    • Solution 2: Use a High-Quality, End-Capped Column. Modern columns are designed with minimal accessible silanols. If you are using an older "Type A" silica column, switching to a modern "Type B" silica or hybrid-particle column can significantly improve peak shape.[9]

  • Cause: Mobile Phase pH is too close to an Analyte pKa. If the pH is not buffered at least 1.5-2 units away from a pKa, a mixed population of ionized and non-ionized analyte molecules can exist, leading to tailing or broad peaks.[3][4]

    • Solution: Ensure your mobile phase pH is either < 2.5 or > 7.4 (column permitting). A low pH is generally the preferred starting point for this analyte.

  • Cause: Column Overload. Injecting too much sample mass can saturate the stationary phase, leading to fronting or tailing.[9]

    • Solution: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, column overload was a contributing factor.

  • Cause: Physical or "Plumbing" Problems. A void at the head of the column or excessive extra-column volume can cause all peaks in the chromatogram to tail.[10]

    • Diagnostic Test: Inject a completely neutral, non-ionizable compound (e.g., toluene or propylbenzene). If this neutral marker also tails, the problem is physical (instrument or column void).[10] If the neutral marker gives a sharp, symmetrical peak while your analyte tails, the problem is chemical (secondary interactions).[10]

Q4: My retention time is shifting between injections or between different days. What's causing this instability?

A4: Retention time instability for an ionizable compound is almost always related to poor control of the mobile phase pH.[12]

  • Cause: Unbuffered Mobile Phase. Using only acid and water (e.g., 0.1% formic acid) can be susceptible to small variations.

    • Solution: Use a buffer to control the pH precisely. For a target pH of ~2.7, a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, adjusted to pH 2.7 with phosphoric acid) is highly effective. Ensure the buffer is soluble in the highest organic percentage of your gradient.

  • Cause: Insufficient Column Equilibration. If you are running a gradient, the column needs to fully return to the initial conditions before the next injection.

    • Solution: Ensure your post-run equilibration time is at least 10-12 column volumes. You can calculate the column volume (in mL) using the formula: Vc = π * (radius)² * length (with radius and length in cm).

  • Cause: Temperature Fluctuations. Retention is temperature-dependent.

    • Solution: Always use a thermostatically controlled column compartment and set it to a temperature slightly above ambient (e.g., 30-40 °C) to ensure stability.

Q5: My compound elutes too early, close to the void volume. How can I increase its retention?

A5: Insufficient retention is common for moderately polar compounds. There are several ways to increase it in reversed-phase chromatography.

  • Solution 1: Decrease the Mobile Phase pH. This is the most effective strategy for this specific analyte.[13] By lowering the pH (e.g., from 4 to 2.5), you protonate the carboxylic acid group, making the molecule more neutral and less polar. This significantly increases its affinity for the non-polar C18 stationary phase, leading to longer retention.[3][12]

  • Solution 2: Decrease the Organic Solvent Percentage. Lowering the amount of acetonitrile or methanol in the mobile phase makes the mobile phase more polar, which increases the retention of non-polar and moderately polar analytes.[14]

  • Solution 3: Change the Organic Solvent. Methanol is a slightly weaker (more polar) solvent than acetonitrile in reversed-phase chromatography.[13] Switching from acetonitrile to methanol at the same percentage will generally increase retention times.

  • Solution 4: Consider an Alternative Stationary Phase. If the above strategies are insufficient, a phenyl-hexyl column could provide alternative selectivity through π-π interactions with the aromatic ring system of your analyte.

Section 4: Systematic Optimization Strategy

After initial scouting and basic troubleshooting, a systematic approach is needed to find the optimal separation conditions.

Q6: How do I systematically optimize both mobile phase pH and organic solvent strength for a robust separation?

A6: A two-step experimental approach is highly effective. This involves first screening for the optimal pH and then fine-tuning the gradient.

Experimental Protocol: Systematic pH and Gradient Screening

Objective: To determine the optimal mobile phase pH and gradient conditions for the separation of 6-Methylisoquinoline-5-carboxylic acid from its impurities.

Step 1: pH Screening

  • Prepare Buffers: Prepare three different aqueous mobile phases (Mobile Phase A) at distinct pH values. Use a buffer concentration of 10-20 mM.

    • Low pH: 20 mM Potassium Phosphate, pH adjusted to 2.5 with Phosphoric Acid.

    • Mid pH: 20 mM Ammonium Acetate, pH adjusted to 5.0 with Acetic Acid.

    • High pH (for compatible columns): 20 mM Ammonium Bicarbonate, pH adjusted to 9.0 with Ammonium Hydroxide.

  • Prepare Organic Phase: Prepare a single organic mobile phase (Mobile Phase B), typically Acetonitrile.

  • Run Experiments: Using the same column and a standard scouting gradient (e.g., 5-95% B in 15 min), inject your sample using each of the three aqueous mobile phases.

  • Evaluate: Compare the chromatograms for peak shape, retention time, and resolution from impurities. For 6-Methylisoquinoline-5-carboxylic acid, the low pH condition is expected to provide the best peak shape and retention.[11][13]

Step 2: Gradient Optimization

  • Select Best pH: Choose the pH that provided the best overall chromatography from Step 1.

  • Determine Elution Percentage: From the initial scouting run at the chosen pH, note the percentage of organic solvent (%B) at which your analyte elutes.

  • Optimize Gradient: Design a new, shallower gradient around the elution percentage. For example, if the peak eluted at 40% B in the fast scouting run, a new gradient might be 25% to 55% B over 10 minutes. This will improve the resolution between your analyte and any closely eluting impurities.

The following table summarizes the expected effects of key mobile phase parameters.

Parameter ChangeEffect on 6-Methylisoquinoline-5-carboxylic acidPrimary Mechanism
Decrease pH (e.g., 5 -> 2.5) Increase Retention, Improve Peak Shape Protonation of the carboxylic acid group reduces overall polarity. Protonation of silanols reduces secondary interactions.[3][11]
Increase pH (e.g., 2.5 -> 5) Decrease Retention, Worsen Peak Shape Deprotonation of the carboxylic acid increases polarity. pH is near the pKa of the isoquinoline N, causing potential peak broadening.[3][12]
Decrease % Organic (ACN/MeOH) Increase Retention Mobile phase becomes more polar, increasing analyte partitioning onto the non-polar stationary phase.[14]
Increase % Organic (ACN/MeOH) Decrease Retention Mobile phase becomes less polar, increasing analyte solubility and decreasing interaction with the stationary phase.[14]
Switch ACN to MeOH Increase Retention Methanol is a weaker eluent than acetonitrile in reversed-phase chromatography.[13]

This systematic approach can be visualized as follows:

start Start with Initial Method ph_screen Step 1: pH Screening Run scouting gradient at: pH 2.5, pH 5.0, pH 9.0 start->ph_screen select_ph Select pH with Best Peak Shape & Resolution ph_screen->select_ph note Use pH-stable column for pH > 8 ph_screen->note gradient_opt Step 2: Gradient Optimization Design shallow gradient around elution %B select_ph->gradient_opt fine_tune Fine-Tune Parameters (Temp, Flow Rate) gradient_opt->fine_tune validate Validate Method Robustness fine_tune->validate end Final Optimized Method validate->end

Caption: Systematic mobile phase optimization workflow.

Section 5: Frequently Asked Questions (FAQs)

Q7: Should I use Acetonitrile or Methanol as the organic modifier?

A7: Both are excellent choices. Acetonitrile typically provides lower backpressure and sometimes different selectivity compared to methanol.[13] It is often preferred for gradient elution with UV detection due to its lower UV cutoff. Methanol is a slightly weaker solvent and may offer better resolution for some compounds. It's recommended to start with acetonitrile, but if resolution is a challenge, trying methanol is a valuable step.

Q8: What buffer should I use and at what concentration?

A8: The choice of buffer depends on the desired pH and detection method.

  • For low pH (2-3): Phosphate buffer is excellent for UV detection due to its stability and buffering capacity.[15] Formate buffer (formic acid/ammonium formate) is ideal for mass spectrometry as it is volatile.

  • For mid pH (4-6): Acetate buffer (acetic acid/ammonium acetate) is a good choice and is MS-compatible.

  • Concentration: A concentration of 10-25 mM is usually sufficient to provide adequate buffering capacity without causing issues with salt precipitation in high organic mobile phases.

Q9: My sample won't dissolve in the initial mobile phase (e.g., 95% water / 5% ACN). What should I do?

A9: This indicates a sample-solvent mismatch, which can cause poor peak shape.

  • Option 1: Dissolve the sample in a small amount of a strong, water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), and then dilute it with the initial mobile phase. Ensure the final concentration of the strong solvent in the injected sample is low (<5%) to avoid peak distortion.

  • Option 2: If possible, perform a solid-phase extraction (SPE) to exchange the sample into a more compatible solvent.

References
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). YMC.
  • Dolan, J. W. (2026, March 12). Back to Basics: The Role of pH in Retention and Selectivity.
  • Exploring the Role of pH in HPLC Separ
  • Subirats, X., Rosés, M., & Bosch, E. (2001). Retention of ionizable compounds on HPLC. 8. Influence of mobile-phase pH change on the chromatographic retention of acids and bases during gradient elution.
  • Martin, M., & Rosés, M. (2000). Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids.
  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. (n.d.). SIELC Technologies.
  • Various Authors. (2013, November 27). How can I prevent peak tailing in HPLC?
  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex.
  • HPLC Peak Tailing. (2022, February 15). Axion Labs.
  • Al-Rimawi, F. (2014). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography.
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
  • HPLC Troubleshooting Guide. (n.d.). MilliporeSigma.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18).
  • Różyło, J. K., & Dąbrowska, M. (2018). Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier.
  • 6-methylisoquinoline-5-carboxylic acid — Chemical Substance Inform
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
  • 6-Isoquinolinecarboxylic acid, methyl ester. (n.d.). PubChem.
  • Enhancing metabolite coverage using dedicated mobile phases for individual polarity modes in HILIC-MS. (2025, November 19). Analytical and Bioanalytical Chemistry.
  • Optimizing Analysis Conditions, Part 1: Mobile Phase. (2024, June 13). Malvern Panalytical.
  • Reversed-phase chrom
  • RediSep C-18 reversed phase column purification of carboxylic acids. (2012, November 9). Teledyne ISCO.
  • Stoll, D. R. (2020, August 31).
  • 6-methylisoquinoline-5-carboxylic acid (C11H9NO2). (n.d.). PubChemLite.
  • Isoquinoline-5-carboxylic acid. (n.d.). ChemScene.
  • APPLICATION NOTES - HPLC. (n.d.).
  • Bordwell pKa Table. (2017, October 27).
  • 6-methylisoquinoline. (n.d.). Sigma-Aldrich.
  • Table of Acids with Ka and pKa Values. (n.d.). CLAS.
  • Methyl quinoline-6-carboxyl
  • Isoquinoline-5-carboxylic acid 95. (n.d.). MilliporeSigma.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). Molecules, 25(11), 2530.
  • Product Class 5: Isoquinolines. (n.d.). Science of Synthesis.
  • Li, Y., et al. (2024). Determination of Related Substances in N-tert-Butoxycarbonyl-5,7-dichloro-1,2,3,4- tetrahydroisoquinoline-6-carboxylic Acid by HPLC. Chinese Journal of Pharmaceuticals, 55(1), 107-112.
  • The pKa Table Is Your Friend. (2026, January 9). Master Organic Chemistry.
  • LogP—Making Sense of the Value. (n.d.). ACD/Labs.
  • Quinoline-5-carboxylic acid, 97+%. (n.d.). Thermo Scientific Chemicals.
  • Quinoline-4-carboxylic acid. (n.d.). Selleck Chemicals.
  • 6-Methylquinoline-2-carboxylic acid. (n.d.). Sigma-Aldrich.
  • Separation of 5-Methylisoquinoline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • 6-Methylquinoline-5-carboxylic acid. (n.d.). Sapphire Bioscience.
  • pKa values. (n.d.). OChemTutor.
  • Approximate pKa chart of the functional groups: values to know. (n.d.). University of Calgary.

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Optimization

Technical Support Center: Overcoming Precipitation of 6-Methylisoquinoline-5-carboxylic acid in DMSO

This guide is intended for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of 6-Methylisoquinoline-5-carboxylic acid in Dimethyl Sulfoxide (DMSO). Precipita...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is intended for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of 6-Methylisoquinoline-5-carboxylic acid in Dimethyl Sulfoxide (DMSO). Precipitation of this compound can disrupt experimental workflows and compromise data integrity. This document provides a structured, in-depth approach to troubleshooting and resolving these solubility issues, grounded in scientific principles.

Part 1: Understanding the Challenge - FAQs

This section addresses the most common questions regarding the precipitation of 6-Methylisoquinoline-5-carboxylic acid in DMSO.

Q1: Why is my 6-Methylisoquinoline-5-carboxylic acid precipitating out of the DMSO solution?

A1: The precipitation of 6-Methylisoquinoline-5-carboxylic acid in DMSO can be attributed to several factors. While DMSO is a powerful polar aprotic solvent, the solubility of any compound is finite.[1] Exceeding this solubility limit, even locally during dissolution, can lead to precipitation. This is often influenced by:

  • Temperature: A decrease in temperature after dissolution can lower the solubility, causing the compound to crash out of the solution.[1][2]

  • Moisture Absorption: DMSO is highly hygroscopic. The absorption of water from the atmosphere can alter the solvent properties and reduce the solubility of the compound.[2][3]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can promote precipitation, a phenomenon that is exacerbated by the presence of absorbed water.[2][4]

Q2: I'm using a high-purity grade of 6-Methylisoquinoline-5-carboxylic acid. Can impurities still be a factor?

A2: Yes, even trace impurities can act as nucleation sites, initiating crystallization and precipitation. While using a high-purity compound is a critical first step, it does not entirely eliminate this possibility. It is also important to ensure the quality of the DMSO being used, as contaminants in the solvent can also affect solubility.

Q3: Can the acidic nature of the carboxylic acid group contribute to precipitation?

A3: The carboxylic acid group plays a significant role in the compound's overall polarity and its potential for intermolecular interactions, such as hydrogen bonding. In a non-aqueous solvent like DMSO, these interactions can sometimes lead to the formation of less soluble aggregates, contributing to precipitation over time.

Part 2: Troubleshooting and Protocols

This section provides a systematic, step-by-step guide to resolving precipitation issues with 6-Methylisoquinoline-5-carboxylic acid in DMSO.

Experimental Workflow for Resolving Precipitation

G A Precipitation Observed in DMSO Stock Solution B Step 1: Gentle Warming & Sonication A->B C Did the precipitate redissolve? B->C D Solution is ready for immediate use. Store at room temperature if stable. C->D Yes E Step 2: Consider Co-Solvent Addition C->E No F Step 3: pH Adjustment (Base Addition) E->F G Prepare a fresh stock solution at a lower concentration. F->G

Caption: A logical workflow for troubleshooting precipitation.

Protocol 1: Redissolution via Gentle Heating and Sonication

This is the first and least invasive method to attempt.

  • Visual Inspection: Confirm the presence of a precipitate in your vial of 6-Methylisoquinoline-5-carboxylic acid in DMSO.

  • Gentle Warming: Place the vial in a water bath set to a temperature between 30-40°C. DMSO is thermally stable under these conditions.[3]

  • Sonication: While warming, place the vial in a sonicator bath for 5-10 minutes. The ultrasonic waves will help to break up any solid aggregates and facilitate dissolution.

  • Assessment: After sonication, visually inspect the solution. If it is clear, the compound has redissolved.

  • Best Practices: Use the solution promptly after redissolving. To prevent re-precipitation, consider storing the stock solution at room temperature if the compound's stability allows.

Protocol 2: The Use of Co-Solvents

If thermal and mechanical agitation are insufficient, a co-solvent can be introduced to modify the solvent environment.

  • Co-solvent Selection: Choose a co-solvent that is miscible with DMSO and in which your compound has some solubility. Good starting points include N,N-dimethylformamide (DMF) or ethanol.

  • Test Dilution: In a separate vial, take a small aliquot of your precipitated solution and add the co-solvent dropwise while vortexing.

  • Observation: Observe if the precipitate dissolves. You may need to experiment with different ratios of DMSO to the co-solvent.

  • Important Note: When using a co-solvent, it is crucial to run a vehicle control in your experiments to account for any potential effects of the co-solvent on your biological system.

Protocol 3: pH-Mediated Solubilization

The carboxylic acid moiety of 6-Methylisoquinoline-5-carboxylic acid provides a chemical handle for a significant increase in solubility. By converting the carboxylic acid to its more soluble salt form, precipitation can often be overcome.[1][5]

  • Base Selection: A dilute solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) in water (e.g., 0.1 M) can be used.

  • Micro-titration: To your DMSO stock solution, add the basic solution in very small, dropwise increments while continuously vortexing.

  • Solubilization: As the pH increases, the carboxylic acid will be deprotonated to the carboxylate salt, which is significantly more soluble in the polar DMSO environment. The precipitate should dissolve.

  • Critical Consideration: Be mindful that you are introducing water and changing the pH of your stock solution. This could have implications for your downstream experiments, and appropriate controls are essential.

Part 3: Data and Mechanistic Insights
Quantitative Solubility Data
Solvent SystemExpected SolubilityRationale
100% Anhydrous DMSOModerate to HighGood general solvent for many organic molecules.[7][8]
DMSO with absorbed waterDecreasedWater changes the solvent polarity, potentially reducing solubility.[2]
DMSO with pH > 7 (basic)Significantly IncreasedFormation of the highly polar and soluble carboxylate salt.[1]
Molecular Structure and Solubility

The solubility of 6-Methylisoquinoline-5-carboxylic acid is a function of its chemical structure.

G compound 6-Methylisoquinoline-5-carboxylic acid Isoquinoline Ring System (Aromatic, Moderately Polar) Carboxylic Acid (Polar, Acidic, H-bond donor/acceptor) Methyl Group (Non-polar, Increases Lipophilicity)

Caption: Key structural features of 6-Methylisoquinoline-5-carboxylic acid influencing solubility.

The molecule possesses both a relatively non-polar aromatic ring system and a highly polar carboxylic acid group. This amphipathic nature can lead to complex solvation dynamics in DMSO.

References
  • 6-methylisoquinoline-5-carboxylic acid — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 25, 2026, from [Link]

  • 6-methylisoquinoline-5-carboxylic acid (C11H9NO2). (n.d.). PubChemLite. Retrieved March 25, 2026, from [Link]

  • Shapiro, A. B. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate. Retrieved March 25, 2026, from [Link]

  • 6-Isoquinolinecarboxylic acid, methyl ester. (n.d.). PubChem. Retrieved March 25, 2026, from [Link]

  • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Combinatorial Chemistry and High Throughput Screening. Retrieved March 25, 2026, from [Link]

  • McNulty, J. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. Retrieved March 25, 2026, from [Link]

  • How can I avoid precipitation of a substance after adding DMEM? (2014, February 21). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Studies on Repository Compound Stability in DMSO under Various Conditions. (2026, February 9). Journal of Biomolecular Screening. Retrieved March 25, 2026, from [Link]

  • 5-methylquinoline-6-carboxylic acid — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 25, 2026, from [Link]

  • Dimethyl sulfoxide. (n.d.). In Wikipedia. Retrieved March 25, 2026, from [Link]

  • Tetko, I. V., Gasteiger, J., Todeschini, R., Mauri, A., Livingstone, D., Ertl, P., Palyulin, V. A., Radchenko, E. V., Zefirov, N. S., Makarenko, A. S., Tanchuk, V. Y., & Prokopenko, V. V. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Medicinal Chemistry, 47(21), 5229–5237. [Link]

  • Methyl quinoline-6-carboxylate. (n.d.). PubChem. Retrieved March 25, 2026, from [Link]

  • Kozik, V., & Gria, M. (2008). Stability of Screening Compounds in Wet DMSO. Journal of Biomolecular Screening, 13(10), 999–1005. [Link]

  • Dimethyl Sulfoxide. (n.d.). MP Biomedicals. Retrieved March 25, 2026, from [Link]

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Troubleshooting

Technical Support Center: Preventing Degradation of 6-Methylisoquinoline-5-carboxylic acid

Welcome to the Technical Support Center. As researchers and drug development professionals, ensuring the structural integrity of your starting materials and active pharmaceutical ingredients (APIs) is paramount.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, ensuring the structural integrity of your starting materials and active pharmaceutical ingredients (APIs) is paramount. 6-Methylisoquinoline-5-carboxylic acid presents unique storage challenges due to the electronic properties of the isoquinoline ring and the steric dynamics between the 6-methyl and 5-carboxylic acid groups.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to prevent degradation, maintain high purity, and ensure reproducible experimental outcomes.

Part 1: Mechanistic Troubleshooting & FAQs

Understanding why a compound degrades is the first step in preventing it. The degradation of 6-Methylisoquinoline-5-carboxylic acid is primarily driven by three pathways: photo-oxidation of the nitrogen heteroatom, thermal decarboxylation, and moisture-facilitated disproportionation[1].

Q1: Why does my powdered 6-Methylisoquinoline-5-carboxylic acid turn yellow or brown during storage? A1: This discoloration is a classic hallmark of photo-oxidation. The conjugated isoquinoline ring system is highly susceptible to UV-induced radical formation. When exposed to ambient light, the electron-rich nitrogen atom undergoes photo-oxidation, leading to the formation of N-oxides. These intermediates subsequently polymerize into highly conjugated, colored degradants[1]. Causative Fix: Store the compound strictly in amber glass vials or opaque containers to block UV/Vis transmission. Avoid clear glass or low-density polyethylene (LDPE) containers[2].

Q2: Does the 6-methyl group affect the stability of the 5-carboxylic acid moiety? A2: Yes, significantly. The proximity of the methyl group at the 6-position to the carboxylic acid at the 5-position creates localized steric hindrance. While this restricts the rotational freedom of the carboxylate group, it also lowers the activation energy required for thermal decarboxylation under extreme heat. The release of steric strain thermodynamically drives the loss of CO₂, converting the molecule into 6-methylisoquinoline. Causative Fix: Maintain strict temperature control. Long-term storage must be kept at -20°C to arrest thermal kinetics[3].

Q3: How does moisture impact this compound if it lacks traditional hydrolyzable esters or amides? A3: While 6-Methylisoquinoline-5-carboxylic acid lacks highly hydrolyzable functional groups, the solid powder is hygroscopic. Absorbed moisture facilitates localized pH shifts on the solid surface, promoting acid-base disproportionation. Furthermore, moisture acts as a solvent medium for dissolved ambient oxygen, accelerating the oxidative degradation of the isoquinoline nitrogen[1]. Causative Fix: Always store with a desiccant (e.g., silica gel packets) and purge the headspace of the storage vial with an inert gas like Argon before sealing[4].

DegradationPathways A 6-Methylisoquinoline- 5-carboxylic acid B Oxidative Stress (O2, Peroxides) A->B C Photolytic Stress (UV/Vis Light) A->C D Thermal Stress (>80°C) A->D E N-Oxide Formation (Isoquinoline N-oxide) B->E Electrophilic attack F Photo-oxidation & Polymerization C->F Radical initiation G Decarboxylation (6-Methylisoquinoline) D->G CO2 loss (Steric relief)

Fig 1. Primary degradation pathways of 6-Methylisoquinoline-5-carboxylic acid.

Part 2: Quantitative Degradation Profile

To effectively design a storage protocol, you must understand the compound's vulnerability under specific stress vectors. The following table summarizes the quantitative degradation profile based on standardized forced degradation parameters for isoquinoline derivatives[1].

Table 1: Forced Degradation Profile of 6-Methylisoquinoline-5-carboxylic acid

Stress ConditionReagents / EnvironmentTime & TemperatureExpected Degradation (%)Primary Degradation Mechanism
Control (Anchor) Argon purge, dark, sealed48 hours, -20°C< 0.5%None (Baseline Stability)
Oxidative 3% H₂O₂ in Acetonitrile4 hours, 25°C12.0 - 18.0%N-Oxidation (N-oxide formation)
Thermal Solid state, dark48 hours, 80°C5.0 - 8.0%Decarboxylation
Photolytic 1.2M lux hours (ICH Q1B)24 hours, 25°C15.0 - 25.0%Photo-oxidation / Polymerization
Base Hydrolysis 0.1 M NaOH8 hours, 60°C2.0 - 5.0%Salt formation / Minor degradation

Part 3: Self-Validating Storage Optimization Protocol

A protocol is only as reliable as its internal controls. If you suspect your batch of 6-Methylisoquinoline-5-carboxylic acid has degraded, use this step-by-step methodology to diagnose the issue. This workflow employs a "Self-Validating Anchor" —if the anchor fails, the analytical system is flagged, preventing false positives.

Step 1: Preparation of the Self-Validating Anchor
  • Dissolve 10 mg of the suspected 6-Methylisoquinoline-5-carboxylic acid in 10 mL of HPLC-grade Acetonitrile to create a 1 mg/mL stock solution.

  • Aliquot 1 mL of this stock into an amber glass HPLC vial.

  • Purge the headspace with Argon gas for 10 seconds, seal immediately with a PTFE-lined cap, and store at -20°C in the dark. Causality: This anchor arrests all thermal, oxidative, and photolytic kinetics. It serves as the absolute baseline for the current state of your compound.

Step 2: Execution of Forced Degradation (Stress Testing)
  • Oxidative Aliquot: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature for 4 hours[1].

  • Thermal Aliquot: Place 1 mL of stock in a sealed clear vial and heat at 60°C for 48 hours.

  • Photolytic Aliquot: Expose 1 mL of stock in a clear vial to ambient laboratory UV/Vis light (or ICH Q1B standard conditions) for 24 hours.

Step 3: Chromatographic Analysis & System Validation
  • Analyze all samples, starting with the Self-Validating Anchor , using a stability-indicating reverse-phase HPLC method (e.g., C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Validation Gate: If the Anchor sample shows >0.5% new degradation peaks compared to historical data, halt the analysis . Your mobile phase, column, or baseline solvent is compromised.

  • If the Anchor is clean, proceed to analyze the stressed aliquots.

Step 4: Data Interpretation & Storage Correction
  • If the Oxidative or Photolytic aliquots show massive degradation (>15%) while the thermal aliquot is stable, your current storage is failing to protect against light and oxygen. Action: Switch to amber vials, Argon purging, and ensure caps are PTFE-lined.

  • If the Thermal aliquot shows the primary degradant (likely 6-methylisoquinoline via decarboxylation), your laboratory's ambient temperature fluctuations are too extreme. Action: Mandate -20°C storage for all solid and liquid stocks[3].

StorageWorkflow Start Establish Control (-20°C, Argon, Dark) Stress Execute Forced Degradation Start->Stress Compare HPLC/LC-MS Analysis (Compare to Control) Stress->Compare Val Control Degradation > 0.5%? Compare->Val Invalid System Invalidated: Check Solvents/HPLC Val->Invalid Yes (Artifact) Decision Sample Degradation > 5%? Val->Decision No (Valid Run) OptLight Implement Amber Vials & Inert Atmosphere Decision->OptLight Yes (Photo/Oxidative) OptTemp Store at -20°C with Desiccant Decision->OptTemp Yes (Thermal/Hydrolytic)

Fig 2. Self-validating troubleshooting workflow for storage optimization.

References

Sources

Optimization

Technical Support Center: Crystallization of 6-Methylisoquinoline-5-carboxylic acid

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for reducing impurities during the crystallization of 6-Methylisoquinoline-5-carboxylic acid. I...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for reducing impurities during the crystallization of 6-Methylisoquinoline-5-carboxylic acid. It offers troubleshooting advice and answers to frequently asked questions, grounded in scientific principles and practical experience.

Introduction

6-Methylisoquinoline-5-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Achieving high purity is critical for downstream applications and ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Crystallization is a powerful purification technique, but it can be challenging to optimize. This guide provides a structured approach to troubleshooting common issues and enhancing the purity of your crystalline product.

Troubleshooting Guide

This section addresses specific problems you may encounter during the crystallization of 6-Methylisoquinoline-5-carboxylic acid, offering potential causes and actionable solutions.

Issue 1: Oiling Out or Formation of an Amorphous Solid Instead of Crystals

Description: Instead of forming a crystalline solid, the compound separates from the solution as a liquid (oiling out) or a non-crystalline, amorphous solid.

Probable Causes:

  • High Degree of Supersaturation: The solution is too concentrated, causing the compound to precipitate rapidly and disorderly.[1]

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even at lower temperatures, or the polarity might not be optimal for crystallization.[2][3]

  • Presence of Impurities: Certain impurities can inhibit crystal nucleation and growth.[7]

Solutions:

  • Reduce Supersaturation:

    • Add more solvent: If the solution has already cooled, gently reheat it to dissolve the oil or amorphous solid, then add a small amount of additional solvent before allowing it to cool slowly again.[1]

    • Optimize the starting concentration: Based on solubility data, aim for a concentration that will be saturated at a higher temperature and supersaturated upon cooling.

  • Solvent System Optimization:

    • Conduct a solvent screen: Test the solubility of your compound in a range of solvents with varying polarities at both room temperature and elevated temperatures.[2][8] An ideal solvent will dissolve the compound when hot but have low solubility when cold.[3]

    • Consider a mixed-solvent system: If a single solvent is not effective, a mixture of a "good" solvent (in which the compound is soluble) and a "poor" or "anti-solvent" (in which the compound is less soluble) can be used.[9][10] The anti-solvent is typically added slowly to the hot solution until turbidity is observed, followed by a small addition of the good solvent to redissolve the precipitate before slow cooling.[11]

  • Control the Cooling Rate:

    • Stepwise cooling: Employ a programmed cooling profile, with slower cooling rates in the initial stages of crystallization.[12]

  • Induce Crystallization:

    • Seeding: Add a few small, pure crystals of 6-Methylisoquinoline-5-carboxylic acid to the supersaturated solution.[1][13][14] This provides a template for crystal growth and can help bypass the nucleation barrier.[13]

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites.[1][2]

Issue 2: Poor Impurity Rejection (Low Purity of Final Product)

Description: The final crystalline product still contains a significant level of impurities, as determined by analytical methods like HPLC.[15][16][17]

Probable Causes:

  • Rapid Crystal Growth: Fast crystallization can trap impurities within the crystal lattice.[1][6]

  • High Impurity Concentration in Mother Liquor: If the initial crude material is highly impure, a single crystallization step may not be sufficient.

  • Co-crystallization or Solid Solution Formation: Some impurities may have similar structures to the desired compound and can be incorporated into the crystal lattice.[18]

  • Ineffective Washing: The washing step after filtration may not be adequately removing the impurity-rich mother liquor from the crystal surfaces.

Solutions:

  • Optimize Crystallization Kinetics:

    • Slower Cooling: As mentioned previously, a slower cooling rate allows for more selective crystallization, giving impurities more time to diffuse away from the growing crystal surface.[6]

    • Lower Supersaturation: Working at a lower level of supersaturation, closer to the metastable zone, promotes slower, more controlled crystal growth.[14][19]

  • Multi-Step Purification:

    • Recrystallization: Perform a second crystallization on the isolated product. This is often necessary to achieve high purity, especially if the initial impurity load is high.

    • Slurry Washing: After the initial crystallization and filtration, the crystals can be suspended in a fresh, cold solvent in which the desired compound has low solubility but the impurities are more soluble. This can help to wash away surface impurities.

  • Strategic Solvent Selection:

    • Choose a solvent system where the impurities have high solubility even at low temperatures, while the solubility of 6-Methylisoquinoline-5-carboxylic acid is significantly lower. This maximizes the partitioning of impurities into the mother liquor.

  • Improve Washing Technique:

    • Use Cold Solvent: Always wash the filtered crystals with a small amount of fresh, cold crystallization solvent to displace the mother liquor without dissolving a significant amount of the product.[2]

    • Avoid Cracks in the Filter Cake: Ensure an even filter cake to prevent "channeling," where the wash solvent bypasses portions of the solid.

Issue 3: Low Yield

Description: The amount of crystalline product recovered is lower than expected.

Probable Causes:

  • Compound is too soluble in the cold solvent: A significant amount of the product remains dissolved in the mother liquor even after cooling.

  • Using too much solvent: An excessive amount of solvent was used to dissolve the crude material.

  • Premature Crystallization During Hot Filtration: If a hot filtration step is used to remove insoluble impurities, the product may crystallize on the filter paper or in the funnel.

  • Losses during transfer: Mechanical losses during the handling of solids and solutions.

Solutions:

  • Optimize Solvent Volume and Temperature:

    • Use the minimum amount of hot solvent: Carefully add just enough hot solvent to fully dissolve the crude material.[11]

    • Cool to a lower temperature: Ensure the solution is thoroughly chilled in an ice bath to minimize the solubility of the product.

    • Solvent Selection: Re-evaluate the solvent choice to find one where the compound has lower solubility at cold temperatures.

  • Improve Hot Filtration Technique:

    • Preheat the funnel and receiving flask: This will help prevent the solution from cooling and crystallizing prematurely.

    • Keep the solution hot: Perform the filtration quickly while the solution is at or near its boiling point.

    • Add a small excess of solvent: A slight excess of hot solvent can provide a buffer against premature crystallization.

  • Recover Product from Mother Liquor:

    • The mother liquor can be concentrated (e.g., by rotary evaporation) and a second crop of crystals can be obtained. Note that this second crop may be less pure than the first.

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of a good solvent for the crystallization of 6-Methylisoquinoline-5-carboxylic acid?

A1: An ideal solvent should exhibit the following properties[3][9]:

  • High solubility at elevated temperatures and low solubility at room temperature or below. This allows for efficient dissolution of the crude material and high recovery of the pure product upon cooling.

  • Inertness: The solvent should not react with the compound.[9]

  • Appropriate Boiling Point: A boiling point that is high enough to provide a good solubility differential but not so high that it is difficult to remove from the final product.

  • Volatility: The solvent should be volatile enough to be easily removed from the crystals during drying.[9]

  • Safety: The solvent should be non-toxic and non-flammable if possible.[9]

Q2: How does the cooling rate impact the purity and crystal size of 6-Methylisoquinoline-5-carboxylic acid?

A2: The cooling rate is a critical parameter.

Q3: What is "seeding" and how can it be used to improve my crystallization process?

A3: Seeding is the process of adding a small quantity of pure crystals of the target compound to a supersaturated solution.[13][14] This can:

  • Initiate Crystallization: It helps to overcome the energy barrier for nucleation, inducing crystallization in a controlled manner.[14]

  • Control Polymorphism: If the compound can exist in multiple crystalline forms (polymorphs), seeding with the desired polymorph can ensure its formation.[13]

  • Improve Crystal Size Distribution: Seeding can lead to a more uniform crystal size.

A general rule of thumb is to add the seed crystals when the solution is about one-third of the way into its metastable zone (the region of supersaturation where spontaneous nucleation is unlikely).[19]

Q4: What analytical techniques are most suitable for assessing the purity of my 6-Methylisoquinoline-5-carboxylic acid crystals?

A4: A combination of analytical methods is recommended for comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for quantifying organic impurities.[15][16][17]

  • Gas Chromatography (GC): Useful for detecting and quantifying volatile impurities and residual solvents.[15][]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS) to identify the molecular structure of unknown impurities.[15][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis.[21]

Experimental Protocols

Protocol 1: General Recrystallization Workflow
  • Dissolution: Place the crude 6-Methylisoquinoline-5-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.[2]

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. To promote the growth of larger crystals, you can insulate the flask.[2]

  • Chilling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any adhering mother liquor.[2]

  • Drying: Dry the purified crystals, for example, in a vacuum oven, to remove any residual solvent.[2]

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Solid dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration Insoluble Impurities? cooling Slow Cooling hot_filtration->cooling Clear Solution chilling Ice Bath cooling->chilling filtration Vacuum Filtration chilling->filtration washing Wash with Cold Solvent filtration->washing drying Drying washing->drying end Pure Crystals drying->end

Caption: A general workflow for the recrystallization process.

Troubleshooting_Tree cluster_oiling Oiling Out cluster_purity Low Purity start Problem Encountered oiling Oiling Out / Amorphous Solid start->oiling purity Low Purity start->purity cause_oiling1 Rapid Cooling? oiling->cause_oiling1 cause_oiling2 Too Concentrated? oiling->cause_oiling2 solution_oiling1 Slow Cooling Rate cause_oiling1->solution_oiling1 solution_oiling2 Add More Solvent cause_oiling2->solution_oiling2 cause_purity1 Fast Crystal Growth? purity->cause_purity1 cause_purity2 Ineffective Washing? purity->cause_purity2 solution_purity1 Slower Cooling / Seeding cause_purity1->solution_purity1 solution_purity2 Wash with Cold Solvent cause_purity2->solution_purity2

Caption: A decision tree for troubleshooting common crystallization issues.

References

  • Yang, Y., et al. (2020). Seeding Techniques and Optimization of Solution Crystallization Processes.
  • Mettler Toledo. (n.d.).
  • CatSci Ltd. (2021).
  • Bitesize Bio. (2025). 5 Protein Crystallization Seeding Methods for Bigger Crystals.
  • Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development.
  • Singh, D., & Isharani, R. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • Zhanghua Dryer. (2024). Key Factors Affecting the Efficiency of Crystallizers.
  • ACS Publications. (2021).
  • BOC Sciences. (2025). Impurity Profiling in APIs.
  • Mirai Intex. (2024).
  • brainly.com. (2023). [FREE] How does the rate of cooling affect the recovery and purity? Explain why the yield and purity were.
  • Contract Pharma. (2024). Impurities in APIs and Their Effects on Products.
  • W.R. Grace. (2025). A Proven Approach to Impurity Control Across API and RSM Synthesis.
  • Reddit. (2020).
  • ResearchGate. (n.d.). Effect of cooling rate on the purity and yield of the coarse crystal...
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Unknown. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Benchchem. (n.d.). Technical Support Center: Crystallization of Organometallic Carboxylic Acids.
  • Science Learning Center. (n.d.).
  • Reddit. (2023).
  • The Safety Net. (n.d.).
  • Unknown. (n.d.).
  • PMC. (n.d.).
  • Technobis Crystallization Systems. (2022). Find out how to cope with impurities by using the Crystal16 and Crystalline instruments.

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Assessing the Enzymatic Specificity of 6-Methylisoquinoline-5-carboxylic Acid

For researchers and drug development professionals, the introduction of any new small molecule into the experimental pipeline necessitates a rigorous evaluation of its biological activity. 6-Methylisoquinoline-5-carboxyl...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the introduction of any new small molecule into the experimental pipeline necessitates a rigorous evaluation of its biological activity. 6-Methylisoquinoline-5-carboxylic acid, a heterocyclic compound with potential as a scaffold in medicinal chemistry, is no exception[1][2]. Its isoquinoline core is a privileged structure found in numerous bioactive compounds, including enzyme inhibitors. However, this structural similarity also raises a critical question: how specific is its interaction with its intended target? This guide provides a comprehensive framework for evaluating the cross-reactivity of 6-Methylisoquinoline-5-carboxylic acid in enzymatic assays, ensuring the integrity and validity of your research findings.

The Rationale for Cross-Reactivity Profiling

The isoquinoline scaffold is a common feature in a variety of enzyme inhibitors, notably those targeting Poly (ADP-ribose) polymerase (PARP) and various protein kinases.[3][4] PARP inhibitors, for instance, have shown significant promise in cancer therapy, but off-target effects and cross-reactivity between different PARP family members can lead to toxicity or unexpected biological outcomes.[4][5] Similarly, the ATP-binding site of protein kinases is a frequent target for isoquinoline-containing compounds, and unintended inhibition of other kinases can result in a range of cellular effects.[6][7]

Therefore, before embarking on extensive cellular or in vivo studies with 6-Methylisoquinoline-5-carboxylic acid, it is imperative to establish its enzymatic specificity profile. This not only validates its use as a selective tool compound but also provides crucial insights into potential mechanisms of toxicity or off-target efficacy.

Proposed Experimental Workflow for Assessing Specificity

The following sections outline a robust, multi-step process for determining the enzymatic cross-reactivity of 6-Methylisoquinoline-5-carboxylic acid. This workflow is designed to be a self-validating system, with each stage building upon the last to provide a clear and comprehensive picture of the compound's activity.

G cluster_0 Phase 1: Primary Target Identification & Validation cluster_1 Phase 2: Off-Target & Cross-Reactivity Screening cluster_2 Phase 3: Mechanism of Inhibition Studies A Hypothesize Primary Target(s) (e.g., PARP1, a specific kinase) B Initial Single-Concentration Screening A->B C Dose-Response & IC50 Determination B->C D Select Off-Target Panel (e.g., PARP2, related kinases, other ATPases) C->D Proceed if potent (e.g., IC50 < 10 µM) E Broad Panel Single-Concentration Screening D->E F Dose-Response for 'Hits' E->F G Kinetic Assays for Confirmed Hits (e.g., Lineweaver-Burk plot) F->G For significant off-target hits H Determine Inhibition Type (Competitive, Non-competitive, etc.) G->H

Caption: A three-phase experimental workflow to characterize the enzymatic activity and cross-reactivity of a novel small molecule inhibitor.

Phase 1: Primary Target Identification and Validation

Given the structural alerts within 6-Methylisoquinoline-5-carboxylic acid, a logical starting point is to assess its activity against enzymes where similar scaffolds have shown activity. For this guide, we will hypothesize PARP1 as a primary target due to the prevalence of the isoquinoline core in known PARP inhibitors.[3][4]

Detailed Protocol: PARP1 Inhibition Assay (Homogeneous, Luminescence-Based)

This protocol is adapted from commercially available kits that measure the consumption of NAD+, a co-substrate for PARP enzymes.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 6-Methylisoquinoline-5-carboxylic acid in 100% DMSO.

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT).

    • Prepare activated DNA (e.g., sonicated calf thymus DNA) at a concentration of 100 µg/mL in reaction buffer.

    • Prepare recombinant human PARP1 enzyme at a working concentration of 2 nM in reaction buffer.

    • Prepare NAD+ at a working concentration of 200 µM in reaction buffer.

  • Assay Procedure (384-well format):

    • Add 1 µL of the test compound dilutions or DMSO (vehicle control) to the appropriate wells.

    • Add 5 µL of a PARP1/activated DNA mix to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 5 µL of the NAD+ solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and generate a luminescent signal by adding 10 µL of a detection reagent (e.g., a luciferase/kinase combination that converts remaining NAD+ to a measurable signal).

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition relative to the vehicle control.

    • For dose-response experiments, plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Phase 2: Off-Target and Cross-Reactivity Screening

A critical aspect of understanding a compound's specificity is to test it against a panel of related and unrelated enzymes. This provides a quantitative measure of its selectivity.

Selecting an Off-Target Panel

A well-curated off-target panel should include:

  • Closely related enzymes: For a putative PARP1 inhibitor, this would include other PARP family members like PARP2.[4]

  • Enzymes with similar substrate binding sites: Many kinases utilize ATP as a substrate, and their ATP-binding pockets can sometimes accommodate PARP inhibitor scaffolds.[6] A representative panel of kinases from different families should be included.

  • Other common off-targets: Enzymes like cytochrome P450s should be considered, as they are frequently involved in drug metabolism and can be inhibited by a wide range of small molecules.[5]

Detailed Protocol: Kinase Cross-Reactivity Assay (ADP-Glo™ Format)

This protocol is a universal method for measuring the activity of any ADP-generating enzyme, such as a kinase.[8][9] It measures the amount of ADP produced in a kinase reaction.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 6-Methylisoquinoline-5-carboxylic acid in 100% DMSO.

    • For each kinase, use the manufacturer's recommended reaction buffer, substrate, and ATP concentration.

    • Prepare each kinase at its optimal working concentration.

  • Assay Procedure (384-well format):

    • Add 1 µL of the test compound dilutions or DMSO to the appropriate wells.[8]

    • Add 2 µL of the kinase solution to each well.[8]

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction.[8]

    • Incubate for 60 minutes at room temperature.[8]

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[8]

    • Incubate for 40 minutes at room temperature.[8]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[8]

    • Incubate for 30 minutes at room temperature.[8]

    • Measure luminescence using a plate reader.[8]

  • Data Analysis:

    • As with the PARP1 assay, calculate the percentage of inhibition and determine IC50 values for any kinases that show significant inhibition in the initial screen.

Data Presentation and Interpretation

The results of these assays should be compiled into a clear and concise table to allow for easy comparison of the compound's potency against different targets.

Table 1: Hypothetical Enzymatic Activity Profile of 6-Methylisoquinoline-5-carboxylic acid

Enzyme TargetClassIC50 (µM)
PARP1 DNA Repair 0.5
PARP2DNA Repair15.2
CDK2/cyclin ASer/Thr Kinase> 100
GSK-3βSer/Thr Kinase85.7
SRCTyr Kinase> 100
PI3KαLipid Kinase> 100
Interpreting the Data

The hypothetical data in Table 1 would suggest that 6-Methylisoquinoline-5-carboxylic acid is a potent inhibitor of PARP1 with a selectivity of over 30-fold against PARP2. The lack of significant activity against the tested kinases at concentrations up to 100 µM would indicate a high degree of selectivity for the PARP family of enzymes. This profile would make it a promising candidate for further investigation as a selective PARP1 inhibitor.

Phase 3: Mechanism of Inhibition Studies

For the primary target and any significant off-targets, it is valuable to understand how the compound inhibits the enzyme.

G cluster_0 Experimental Setup cluster_1 Data Acquisition & Analysis cluster_2 Interpretation A Fixed Enzyme & Inhibitor Concentrations B Vary Substrate Concentration (e.g., NAD+ for PARP1) A->B C Measure Reaction Velocity at Each Substrate Concentration D Generate Lineweaver-Burk Plot (1/velocity vs. 1/[Substrate]) C->D E Competitive Inhibition: Lines intersect on y-axis (Vmax unchanged) D->E F Non-competitive Inhibition: Lines intersect on x-axis (Km unchanged) D->F G Uncompetitive Inhibition: Lines are parallel D->G

Sources

Comparative

High-Resolution Mass Spectrometry Validation of 6-Methylisoquinoline-5-carboxylic Acid Metabolites: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical dilemma of platform selection for complex metabolite identification (MetID) workflows. 6-Methylisoquinoline-5-carboxylic acid (6-MI-5-CA) serves as...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical dilemma of platform selection for complex metabolite identification (MetID) workflows. 6-Methylisoquinoline-5-carboxylic acid (6-MI-5-CA) serves as an excellent model compound for this challenge. Isoquinoline scaffolds are ubiquitous in bioactive alkaloids and pharmaceutical intermediates, and understanding their metabolic fate—specifically N-oxidation, aliphatic demethylation, and aromatic hydroxylation—is critical for predicting pharmacokinetics and toxicity[1].

However, untargeted mass spectrometry data exhibits high interlaboratory variability due to differences in adduct formation, in-source fragmentation, and charge states[2]. When validating the metabolites of 6-MI-5-CA, the choice between Quadrupole Time-of-Flight (Q-TOF) and Orbitrap platforms dictates the delicate balance between chromatographic resolution and mass resolving power. This guide objectively compares these platforms and provides a self-validating experimental protocol for robust MetID.

Platform Comparison: Q-TOF vs. Orbitrap for MetID

The identification of 6-MI-5-CA metabolites requires distinguishing closely eluting isomeric species (e.g., various positional isomers of hydroxy-6-MI-5-CA) and identifying low-abundance Phase II conjugates.

The Q-TOF Advantage: Scan Speed and Peak Definition

Platforms like the Waters Xevo G2-S or Agilent 6546 offer ultra-fast scanning speeds (up to 50 Hz) while maintaining a consistent mass resolution (>30,000 FWHM) across the entire mass range.

  • The Causality: Fast scan speeds are essential when coupled with UltraPerformance LC (UPLC), where peak widths are often less than 1 second. Slower scan speeds lead to insufficient data points across the chromatographic peak, causing a loss of LC resolution and resulting in false negatives (missed identifications) in MetID studies[3].

The Orbitrap Advantage: Ultra-High Resolution and Polarity Switching

Platforms like the Thermo Q Exactive Focus deliver ultra-high mass resolution (up to 240,000 FWHM). Furthermore, they feature rapid polarity switching capabilities within a single run[4].

  • The Causality: Extreme resolution resolves fine isotopic distributions (e.g., distinguishing 13 C and 15 N isotopes), which is invaluable for identifying unknown metabolites lacking reference standards. However, Orbitrap resolution is inversely proportional to scan speed[3]. Researchers must consciously compromise between UPLC peak definition and absolute mass accuracy.

Table 1: Instrument Performance Comparison for 6-MI-5-CA MetID
Performance MetricQ-TOF (e.g., Xevo G2-S / Agilent 6546)Orbitrap (e.g., Q Exactive Focus)Impact on 6-MI-5-CA Analysis
Mass Resolution ~30,000 - 50,000 (Constant across speeds)Up to 240,000 (Inversely proportional to speed)Orbitrap excels at resolving fine isotopes; Q-TOF maintains resolution at UPLC speeds.
Scan Speed Ultra-fast (up to 50 Hz)Slower (1.5 - 12 Hz depending on resolution)Q-TOF provides >10 data points across narrow UPLC peaks, preventing false negatives.
Polarity Switching Slower (Typically requires separate injections)Fast (Rapid switching in a single run)Orbitrap allows simultaneous detection of positive (amines) and negative (carboxylic acids) ions.
Fragmentation Excellent transmission of low-mass ionsLow-mass cutoff in ion trap (1/3 rule)Isoquinoline CID often yields small neutral losses; Q-TOF captures low m/z fragments effectively.

Metabolic Pathways and Fragmentation Behavior

Isoquinoline alkaloids exhibit characteristic collision-induced dissociation (CID) patterns, primarily losing CH 3​ , CO, or NH 3​ groups depending on their substitution[5]. For 6-MI-5-CA, the carboxylic acid moiety readily loses CO 2​ (-44 Da) or H 2​ O (-18 Da). High-resolution MS/MS is imperative to distinguish these fragments from isobaric background noise[6].

MetabolicPathway Parent 6-MI-5-CA (Parent, m/z 188.07) Hydroxyl Hydroxy-6-MI-5-CA (m/z 204.06) Parent->Hydroxyl CYP450 (Hydroxylation) NOxide 6-MI-5-CA N-oxide (m/z 204.06) Parent->NOxide FMO/CYP (N-oxidation) Desmethyl Desmethyl-6-MI-5-CA (m/z 174.05) Parent->Desmethyl CYP450 (Demethylation) Glucuronide O-Glucuronide (m/z 380.09) Hydroxyl->Glucuronide UGT (Phase II)

Figure 1: Proposed Phase I and Phase II metabolic pathways of 6-Methylisoquinoline-5-carboxylic acid.

Table 2: Putative Phase I & II Metabolites of 6-MI-5-CA
MetaboliteBiotransformationFormulaExact Mass[M+H]⁺Characteristic MS/MS Fragments
M0 (Parent) NoneC 11​ H 9​ NO 2​ 188.0706m/z 170.06 (-H 2​ O), 144.08 (-CO 2​ )
M1 HydroxylationC 11​ H 9​ NO 3​ 204.0655m/z 186.05 (-H 2​ O), 160.07 (-CO 2​ )
M2 N-OxidationC 11​ H 9​ NO 3​ 204.0655m/z 188.07 (-O), 186.05 (-H 2​ O)
M3 DemethylationC 10​ H 7​ NO 2​ 174.0550m/z 156.04 (-H 2​ O), 130.06 (-CO 2​ )
M4 Glucuronidation (of M1)C 17​ H 17​ NO 9​ 380.0976m/z 204.06 (-GlcA), 186.05

Experimental Workflows: A Self-Validating System

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates positive controls (to verify enzymatic viability) and negative controls (heat-inactivated microsomes) to definitively distinguish true biologically-derived metabolites from matrix interferences or in-source MS artifacts.

Workflow Incubation 1. In Vitro Incubation (RLM + NADPH + Substrate) Quench 2. Reaction Quenching (Ice-cold ACN + IS) Incubation->Quench LCMS 3. UPLC-HRMS Analysis (Q-TOF or Orbitrap DDA) Quench->LCMS Processing 4. Data Processing (Mass Defect Filtering) LCMS->Processing Annotation 5. Metabolite Annotation (MS/MS Spectral Matching) Processing->Annotation

Figure 2: Self-validating MetID workflow from in vitro incubation to HRMS data annotation.

Step-by-Step Methodology

Step 1: In Vitro Incubation

  • Prepare a reaction mixture containing 10 µM 6-MI-5-CA in 100 mM potassium phosphate buffer (pH 7.4) and 1 mg/mL rat liver microsomes (RLM).

  • Causality: Pre-incubate the mixture at 37°C for 5 minutes to ensure thermal equilibrium before initiating the reaction.

  • Initiate the reaction by adding 1 mM NADPH.

  • Causality: NADPH serves as the obligate electron donor for the Cytochrome P450 catalytic cycle; without it, oxidative biotransformations (hydroxylation, demethylation) cannot occur. Incubate for 60 minutes.

Step 2: Reaction Quenching & Extraction

  • Terminate the reaction by adding 3 volumes of ice-cold acetonitrile (ACN) containing 100 ng/mL labetalol (Internal Standard).

  • Causality: The 3:1 organic-to-aqueous ratio serves a dual purpose: it instantly denatures the microsomal proteins to halt metabolism, and it efficiently extracts the moderately polar 6-MI-5-CA metabolites while preventing protein fouling on the UPLC column.

  • Centrifuge at 14,000 × g for 15 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis.

Step 3: UPLC-HRMS Data Acquisition

  • Chromatography: Inject 2 µL onto an ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm). Use a gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in ACN (B).

  • MS Settings (Orbitrap): Operate in Data-Dependent Acquisition (DDA) mode. Set MS1 resolution to 70,000 and MS2 resolution to 17,500.

  • Causality: Implement a dynamic exclusion window of 5 seconds. Dynamic exclusion prevents the mass spectrometer from repeatedly fragmenting the highly abundant parent 6-MI-5-CA ion, thereby freeing up instrument cycle time to trigger MS/MS events on low-abundance, transient metabolites.

Step 4: Data Processing

  • Import raw data into processing software (e.g., MZmine 2 or Compound Discoverer)[2].

  • Apply Mass Defect Filtering (MDF) centered around the exact mass of 6-MI-5-CA (188.0706 Da) with a ±50 mDa window to filter out endogenous microsomal matrix ions and isolate true drug-related material.

Conclusion & Recommendations

For the routine validation of 6-Methylisoquinoline-5-carboxylic acid metabolites, the choice of platform should be driven by the specific analytical bottleneck:

  • Choose Q-TOF if you are separating multiple closely eluting isomeric metabolites (e.g., distinguishing 1-hydroxy vs. 4-hydroxy isomers) where maintaining UPLC peak integrity is paramount.

  • Choose Orbitrap if you are conducting untargeted screening in complex matrices (like feces or bile) where extreme mass accuracy and fine isotopic resolution are required to confidently annotate unknown Phase II conjugates without reference standards.

References

  • Waters Corporation. "Effect of MS Scan Speed on UPLC Peak Separation and Metabolite Identification: Time-of-Flight HRMS vs. Orbitrap." Waters Application Notes. URL:[Link]

  • Clark, T. N., et al. "Interlaboratory Comparison of Untargeted Mass Spectrometry Data Uncovers Underlying Causes for Variability." Journal of Natural Products, 2021. URL:[Link]

  • Qing, Z., et al. "Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry." Scientific Reports, 2020. URL:[Link]

  • LaVoie, E. J., et al. "On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities." Carcinogenesis, 1983. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

6-Methylisoquinoline-5-carboxylic acid proper disposal procedures

Proper handling and disposal of biologically active scaffolds like 6-Methylisoquinoline-5-carboxylic acid (CAS: 1824316-33-7) require more than basic regulatory compliance; they demand a rigorous, scientifically grounded...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper handling and disposal of biologically active scaffolds like 6-Methylisoquinoline-5-carboxylic acid (CAS: 1824316-33-7) require more than basic regulatory compliance; they demand a rigorous, scientifically grounded approach to laboratory safety. As a nitrogenous heterocyclic compound frequently utilized in drug discovery, its structural stability and hazard profile present specific logistical challenges.

This guide provides researchers and EHS professionals with a self-validating, step-by-step protocol for the operational handling, accumulation, and ultimate thermal destruction of this compound.

Hazard Identification & Required PPE

Before initiating any workflow involving 6-Methylisoquinoline-5-carboxylic acid, personnel must understand its physicochemical properties and hazard profile. According to safety data from [1] and[2], the compound acts as an acute toxin and an irritant.

Summarizing the quantitative data and corresponding safety countermeasures ensures that every protective choice is driven by specific chemical risks.

Table 1: Chemical Properties, Hazard Profile, and PPE Requirements

Property / HazardValue / GHS CodeCausality / Risk MechanismRequired PPE & Engineering Controls
Molecular Weight 187.19 g/mol N/AN/A
Acute Toxicity H302, H312, H332Systemic toxicity upon absorption or inhalation of fine particulate dust.Double-gloved nitrile gloves, fully buttoned lab coat, N95/P100 respirator (if handled outside a hood).
Skin Irritation H315Direct contact chemically disrupts the lipid bilayer of the stratum corneum.Extended-cuff chemical-resistant nitrile gloves.
Eye Irritation H319Contact with ocular mucosa causes severe irritation and potential corneal damage.Snug-fitting, splash-proof safety goggles.
STOT SE 3 H336Inhalation of airborne particulates triggers respiratory tract irritation and drowsiness.Handle exclusively within a certified chemical fume hood (face velocity 80-100 fpm).

Operational Workflow: Handling & Spill Response

Methodology for Safe Handling
  • Preparation & Airflow Validation: Verify that the chemical fume hood has a face velocity of at least 80-100 fpm. Equip all required PPE before unsealing the primary container.

  • Weighing & Transfer: Use an anti-static weighing boat. Because the compound is a dry, finely milled powder, static charge can cause rapid aerosolization. Ground your spatulas before transferring the solid to prevent electrostatic repulsion.

  • Solubilization: If dissolving the compound in organic solvents (e.g., DMSO or methanol) for assay preparation, add the solvent slowly down the side of the vial to the powder to suppress dust generation and manage any mild heat of solvation.

Immediate Spill Cleanup Protocol

Do not simply sweep up a dry spill. Sweeping introduces mechanical energy that aerosolizes the toxic dust, drastically increasing inhalation risks.

  • Containment & Wetting: Gently cover the spilled powder with damp absorbent paper (using water or a compatible solvent like ethanol). This capillary action traps the particulates and suppresses aerosolization.

  • Collection: Use a non-sparking scoop to transfer the wetted material into a wide-mouth, sealable high-density polyethylene (HDPE) container.

  • Decontamination: Wash the spill area with a mild detergent and water, followed by an ethanol wipe to remove any residual hydrophobic traces. Dispose of all cleanup materials as hazardous waste.

Step-by-Step Disposal Protocol (RCRA Compliance)

To ensure regulatory compliance, the disposal of 6-Methylisoquinoline-5-carboxylic acid must follow strict guidelines for Satellite Accumulation Areas (SAAs) as outlined by[3].

  • Step 1: Waste Segregation & Compatibility Verification

    • Causality: Isoquinoline carboxylic acids can react dangerously with strong oxidizing agents, releasing excessive heat and toxic gases.

    • Action: Isolate this waste stream from oxidizers, peroxides, and strong acids. Self-Validation: Verify the pH of liquid waste mixtures using pH strips to ensure they are near neutral (pH 6-8) before sealing the container.

  • Step 2: Primary Containment

    • Action: Transfer the waste into a compatible container, such as a glass carboy or an HDPE jug.

    • Validation Check: Ensure the container is structurally sound and features a tightly sealing cap. By law, containers in an SAA must remain closed at all times except when actively adding or removing waste.

  • Step 3: RCRA Labeling & Documentation

    • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state "Hazardous Waste," list "6-Methylisoquinoline-5-carboxylic acid," and indicate the primary hazards ("Toxic," "Irritant").

  • Step 4: Transfer & Licensed Transport

    • Action: Monitor SAA volumes. Once the volume reaches the regulatory limit (e.g., 55 gallons of non-acute waste), the 3-day rule is triggered. Coordinate with your facility's EHS department to transfer the sealed containers to a Central Accumulation Area (CAA) for dispatch via an EPA-licensed transporter.

Waste Treatment & Destruction Mechanism

Why is high-temperature incineration required? The recommended disposal method for 6-Methylisoquinoline-5-carboxylic acid is high-temperature incineration. Standard chemical neutralization is insufficient because the compound features a highly stable, conjugated aromatic isoquinoline ring.

The Mechanistic Causality of Destruction:

  • Thermal Cleavage: The waste is injected into a rotary kiln incinerator operating at temperatures exceeding 1000°C (1832°F). At this extreme thermal threshold, the covalent bonds of the isoquinoline ring undergo complete homolytic cleavage, reducing the organic framework entirely to carbon dioxide (CO₂) and water vapor (H₂O).

  • Nitrogen Oxides (NOx) Mitigation: Because the compound contains a nitrogen atom within its heterocyclic ring, combustion inherently generates nitrogen oxides (NOx)—potent environmental pollutants. To comply with the Clean Air Act, the EPA-approved incinerator must be equipped with advanced air pollution control devices (APCDs), as detailed in the authoritative text [4]. The flue gas is routed through wet scrubbers (utilizing caustic solutions) or Selective Catalytic Reduction (SCR) systems, which chemically neutralize the NOx and capture residual acidic breakdown products before atmospheric release.

Workflow Visualization

DisposalWorkflow Start 6-Methylisoquinoline-5-carboxylic Acid Waste Generation Segregation Waste Segregation (Isolate from Oxidizers) Start->Segregation Identify Containment Primary Containment (HDPE/Glass Carboy) Segregation->Containment Transfer Labeling RCRA Labeling (Toxic/Irritant) Containment->Labeling Seal Storage Satellite Accumulation Area (< 90 Days) Labeling->Storage Store Transport Licensed HazMat Transport Storage->Transport Dispatch Incineration High-Temp Incineration (>1000°C + NOx Scrubbing) Transport->Incineration Destroy

Lifecycle of 6-Methylisoquinoline-5-carboxylic acid from generation to thermal destruction.

References

  • NextSDS. "6-methylisoquinoline-5-carboxylic acid — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 115017235, 6-Methylisoquinoline-5-carboxylic acid." PubChem. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Frequent Questions About Hazardous Waste Generation." EPA.gov. Available at: [Link]

  • National Research Council. "Waste Incineration and Public Health." The National Academies Press, Washington, DC, 2000. Available at: [Link]

Sources

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